molecular formula CH3Br B036051 Bromomethane-13C CAS No. 51624-21-6

Bromomethane-13C

Cat. No.: B036051
CAS No.: 51624-21-6
M. Wt: 95.93 g/mol
InChI Key: GZUXJHMPEANEGY-OUBTZVSYSA-N
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Description

Bromomethane-13C is a stable isotope-labeled analog of bromomethane, where the central carbon atom is the non-radioactive carbon-13 (13C) isotope. This specific isotopic enrichment makes it an indispensable tool in advanced analytical research, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Its primary research value lies in its use as an internal standard for the precise and accurate quantification of unlabeled bromomethane in environmental samples, biological matrices, and chemical reaction mixtures, thereby correcting for analyte loss during sample preparation and instrumental variability.

Properties

IUPAC Name

bromo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Br/c1-2/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXJHMPEANEGY-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583673
Record name Bromo(~13~C)methane
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URL https://comptox.epa.gov/dashboard/DTXSID70583673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51624-21-6
Record name Bromo(~13~C)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51624-21-6
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Foundational & Exploratory

Technical Guide: Physical Properties and Applications of Bromomethane-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethane-13C (


), also known as Methyl-13C bromide, is a stable isotope-labeled alkylating agent critical to structural biology and drug discovery. Unlike its natural abundance counterpart, this isotopologue carries a Carbon-13 nucleus (

), rendering it NMR-active. This guide details its physical properties, distinct spectroscopic signatures, and the rigorous cold-chain protocols required for its handling.

Core Utility: It serves as the primary "methyl donor" for introducing


-methyl groups into heteroatoms (O, N, S) during the synthesis of isotopically labeled Active Pharmaceutical Ingredients (APIs) and metabolic tracers.

Physicochemical Profile

This compound exists as a gas at room temperature and a volatile liquid at 0°C. Its physical behavior mirrors natural bromomethane, with minor deviations in density and molecular weight due to the isotopic mass increase (+1 neutron).

Table 1: Comparative Physical Properties
PropertyThis compound (

)
Natural Bromomethane (

)
Note
CAS Number 51624-21-6 74-83-9Distinct identifier for regulatory tracking.
Molecular Weight 95.94 g/mol 94.94 g/mol +1.0 mass unit shift (M+1).
Boiling Point 3.6 – 4.0 °C 3.56 °CIsotope effect on BP is negligible.
Melting Point -93.7 °C -93.66 °CForms a crystalline solid at cryogenic temps.
Density (Liquid) ~1.75 g/mL (at 0°C) 1.730 g/mL (at 0°C)Slightly denser due to

C mass.
Vapor Pressure ~1420 mmHg (20°C) 1420 mmHg (20°C)Extremely volatile; requires pressure vessels.
Appearance Colorless GasColorless GasOdorless at low conc.; chloroform-like at high.

Critical Handling Note: Due to its boiling point of ~4°C, this compound must be stored in stainless steel cylinders or sealed ampoules at < 0°C (ideally -20°C or lower) to maintain the liquid phase and minimize pressure buildup.

Spectroscopic Signature (NMR)

The primary value of this compound lies in its nuclear magnetic resonance (NMR) properties.[1] The


 enrichment (>99%) creates a coupled spin system that is distinct from natural abundance methyl groups.
Carbon-13 NMR ( -NMR)
  • Chemical Shift (

    
    ): 10.0 – 12.0 ppm  (relative to TMS in CDCl
    
    
    
    ).
  • Signal Structure:

    • Proton-Decoupled: Sharp Singlet (

      
      ).
      
    • Proton-Coupled: Quartet (

      
      ) due to coupling with three attached protons (
      
      
      
      ).
Proton NMR ( -NMR)
  • Chemical Shift (

    
    ): 2.68 ppm .
    
  • Multiplicity: Doublet (

    
    ) .
    
    • Unlike natural methyl bromide (which appears as a singlet), the protons in

      
       are split by the active 
      
      
      
      nucleus.
  • Coupling Constant (

    
    ): 150 – 152 Hz .
    
    • This large coupling constant is the definitive "fingerprint" for verifying isotopic enrichment.

Figure 1: NMR Coupling Logic

NMR_Logic Figure 1: Spin-Spin Coupling Mechanism in this compound Nucleus 13C Nucleus (Spin 1/2) Interaction J-Coupling (Through Bond) Nucleus->Interaction Perturbs Field Protons 3 x Protons (1H) (Spin 1/2) Protons->Interaction Resonates Signal 1H Signal Split (Doublet, J = 152 Hz) Interaction->Signal Result

Synthesis and Production Workflow

The industrial production of this compound typically follows an acid-catalyzed nucleophilic substitution pathway using Methanol-13C as the starting material. This process is preferred over direct halogenation of Methane-13C due to higher yield and specificity.

Reaction Mechanism


Figure 2: Synthesis & Isolation Workflow

Synthesis_Workflow Figure 2: Acid-Catalyzed Synthesis and Cryogenic Isolation of 13C-MeBr Precursor Methanol-13C (Liquid, BP 65°C) Reactor Reactor (Heated to 70-80°C) Precursor->Reactor Reagent Hydrobromic Acid (48% aq) + H2SO4 Reagent->Reactor Condenser Reflux Condenser (Returns Methanol/Acid) Reactor->Condenser Vapors Condenser->Reactor Reflux Drying Drying Tube (CaCl2 or H2SO4 trap) Condenser->Drying Gaseous Product ColdTrap Cryogenic Trap (Liquid N2/Acetone, -78°C) Drying->ColdTrap Dry Gas Product This compound (Solidified/Liquid) ColdTrap->Product Collection

Handling Protocol: The "Vacuum Line" Technique

Because this compound boils at ~4°C, standard syringe techniques are dangerous and inaccurate. The Vacuum Line Transfer method is the authoritative standard for quantitative transfer.

Step-by-Step Protocol
  • System Setup: Connect the storage ampoule of

    
     and the reaction flask to a dual-manifold vacuum line.
    
  • Degassing: Ensure the reaction solvent in the destination flask is degassed (freeze-pump-thaw) to prevent pressure anomalies.

  • Cooling (Destination): Immerse the destination flask in a liquid nitrogen (

    
    ) bath (-196°C).
    
  • Transfer:

    • Open the stopcock to the

      
       source.
      
    • The static vacuum will draw the volatile bromide into the destination flask, where it will instantly freeze (desublimate).

  • Quantification:

    • Method A (Volumetric): Use a calibrated gas bulb and manometer (

      
      ) before condensing.
      
    • Method B (Gravimetric): Weigh the ampoule before and after transfer (requires warming the ampoule to room temp, which is risky; volumetric is preferred).

  • Reaction: Once transferred, close the system, warm the reaction flask to the desired temperature, and allow the gas to dissolve into the solvent for reaction.

Applications in Drug Discovery

Metabolic Stability Studies

Replacing a


-methyl group with 

does not significantly alter the pharmacokinetics (PK) or binding affinity of a drug (unlike Deuterium labeling). However, it allows researchers to track the metabolic fate of the methyl group using Mass Spectrometry (MS) and NMR.
  • Mechanism:[2] The "M+1" mass shift allows differentiation between endogenous methyl sources and the drug-derived methyl group in biological matrices.

Structural Elucidation

In complex natural products or macrocycles, the specific location of a methyl group is often ambiguous.

  • Technique: HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments using

    
     as a reactant provide strong correlations to neighboring protons/carbons, unambiguously solving the structure.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound (CAS 51624-21-6). [Link]

  • Lacey, M. J., et al. One-bond C-H coupling constants in methyl compounds. Aust. J. Chem., 1970, 23, 1421.[3][4] (Source for J-coupling constants).

Sources

Synthesis and purification of Bromomethane-13C.

Precision Synthesis of Bromomethane-13C ( )

A High-Integrity Protocol for Isotopic Labeling in Drug Discovery

Executive Summary

This technical guide details the synthesis, purification, and handling of this compound (

isotopic conservation

Part 1: Strategic Importance in Drug Development

The incorporation of a carbon-13 label into a methyl group serves two pivotal functions in modern drug discovery:

  • Metabolic Tracing (ADME): The methyl group is a common site for metabolic oxidation (via Cytochrome P450). Using

    
     allows researchers to synthesize tracers that are metabolically identical to the drug candidate but distinct in mass spectrometry and NMR analysis, facilitating the mapping of metabolic soft spots without the radiotoxicity of Carbon-14.
    
  • Quantitative NMR (qNMR):

    
    -labeled methyl groups provide singlet signals with 100-fold sensitivity enhancement over natural abundance 
    
    
    NMR. This allows for rapid purity determination and conformational analysis of complex biomolecules in solution.
Part 2: Reaction Design & Thermodynamics

The synthesis relies on the acid-catalyzed nucleophilic substitution of Methanol-

Reaction Equation:

Mechanistic Insight (Expertise & Causality): While Phosphorus Tribromide (


HBr/H₂SO₄ route
  • Equilibrium Shift: Concentrated Sulfuric Acid (

    
    ) acts as a potent dehydrating agent, sequestering the water byproduct. This drives the equilibrium to the right (Le Chatelier’s principle), essential for converting >95% of the expensive Methanol-
    
    
    .
  • Phase Separation:

    
     is a gas (BP 3.6°C), while the reagents are liquids. The product naturally leaves the reaction matrix, simplifying isolation.
    
  • Atom Economy: This route minimizes isotopic loss to side reactions compared to radical bromination methods.

Part 3: Experimental Protocol (The Core)
3.1 The "Self-Validating" Apparatus Design

For isotopic synthesis, standard glassware results in unacceptable losses. A high-vacuum manifold (Schlenk line) is required.

Apparatus Visualization (Graphviz DOT):

GReactorReactor(MeOH-13C + HBr)ScrubberScrubber Trap(Conc. H2SO4)Reactor->ScrubberRaw Gas(MeBr + H2O + HBr)DryerDrying Tube(CaCl2 / P2O5)Scrubber->DryerWet MeBrColdTrapCryogenic Trap(Liq. N2, -196°C)Dryer->ColdTrapDry MeBrManifoldVacuum Manifold(Pressure Control)ColdTrap->ManifoldVent/Vac

Caption: Figure 1.[1] The purification train. The gas flows from the reactor through an acid scrubber (removes unreacted methanol/ether), a solid dryer (removes moisture), and condenses in the cryo-trap.

3.2 Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methanol-

Limiting Reagent1.0High purity (>99 atom%

).
Hydrobromic Acid (48% aq) Reactant1.5Excess ensures full conversion of alcohol.
Sulfuric Acid (Conc.) Catalyst/Desiccant2.0Added slowly; creates exotherm.
Calcium Chloride (

)
Drying AgentN/AAnhydrous granular form.
3.3 Step-by-Step Procedure

Phase A: System Preparation (Trustworthiness Check)

  • Leak Test: Assemble the train: Reactor

    
    
    
    
    Bubbler
    
    
    
    
    Tube
    
    
    Cold Finger. Evacuate the system and close the pump. The manometer must remain stable for 10 minutes. If pressure rises, do not proceed.
  • Cryogenics: Immerse the Cold Finger in Liquid Nitrogen (-196°C). Crucial: Do not use Dry Ice/Acetone (-78°C) for the primary trap during high-vacuum transfer, as trace oxygen can condense if leaks exist. However, for this positive-pressure generation, Dry Ice/Acetone is acceptable if Liquid

    
     is unavailable, but Liquid 
    
    
    ensures 100% trapping efficiency.

Phase B: Synthesis

  • Charge: Load Methanol-

    
     and HBr (48%) into the reactor flask. Stir magnetically.
    
  • Acid Addition: Add Conc.

    
     dropwise via an addition funnel.
    
    • Observation: Temperature will rise.[2] The solution will turn yellow/orange.

  • Reflux & Sweep: Heat the oil bath to 70-80°C . A gentle stream of dry Nitrogen (

    
    ) can be introduced to act as a carrier gas, pushing the generated 
    
    
    through the purification train.
  • Purification Train Dynamics:

    • Trap 1 (

      
       Bubbler): Removes unreacted methanol and dimethyl ether side products.
      
    • Trap 2 (

      
      ): Removes residual water vapor.
      
    • Trap 3 (Cold Finger): The product freezes instantly as a white solid.

Phase C: Isolation & Transfer

  • Once gas evolution ceases (approx. 2-4 hours), stop the

    
     flow.
    
  • Isolate the Cold Finger.

  • Vacuum Transfer: To transfer the product to a storage cylinder or reaction vessel, connect the destination vessel to the vacuum line. Cool the destination with Liquid

    
    . Remove the coolant from the 
    
    
    trap and allow it to warm to room temperature. The gas will naturally re-condense in the colder destination vessel (Cryo-pumping).
Part 4: Quality Control & Characterization

Before use in high-value synthesis, the purity must be validated.

MethodExpected SignalValidation Criteria

H NMR
(CDCl

)

2.68 ppm (doublet,

Hz)
No singlet at

3.49 (Methanol) or

3.24 (Dimethyl Ether).

C NMR

10.2 ppm (singlet)
>99% isotopic enrichment.
GC-MS m/z 95 (

CH


Br) & 97 (

CH


Br)
1:1 ratio indicating mono-bromination.
Part 5: Safety & Handling (Critical)

Hazard Profile: Bromomethane is a neurotoxin, a potent alkylating agent, and an ozone-depleting substance. It is practically odorless at dangerous concentrations.

  • Engineering Controls: All operations must occur within a certified fume hood or a sealed glovebox. The vacuum pump exhaust must be vented into the hood.

  • Quenching Spills: Keep a solution of Ethanolic Potassium Hydroxide (KOH) or Ammonium Hydroxide nearby. These nucleophiles rapidly react with MeBr to form non-volatile salts (KBr or Methylamine salts).

  • Storage: Store in stainless steel cylinders or heavy-walled glass ampoules at 4°C or below . Ensure secondary containment to capture gas in case of valve failure.

References
  • Preparation of Methyl Bromide. ResearchGate. Detailed kinetics of the Methanol/HBr/H2SO4 reaction. [Link]

  • Organic Syntheses, Coll. Vol. 2. Method for Alkyl Bromides. Foundational protocol for HBr/H2SO4 mediated synthesis. [Link]

  • Applications of Quantitative 13C NMR in Pharmaceutical Analysis. Journal of Pharmaceutical Analysis. Context on the utility of 13C labeling. [Link]

Material Safety Data Sheet (MSDS) for Bromomethane-13C.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Bromomethane-13C

This document provides a comprehensive safety and handling guide for this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide delves into the causality behind safety protocols, offering field-proven insights to ensure a self-validating system of laboratory safety.

Core Chemical Identity and Physicochemical Profile

This compound (¹³CH₃Br) is an isotopically labeled form of methyl bromide, where the standard carbon-12 atom is replaced with a carbon-13 isotope. This labeling is crucial for mechanistic studies and metabolic pathway tracing, as it allows the carbon atom's fate to be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2] While the isotopic label has a negligible effect on the chemical reactivity and toxicological profile compared to its unlabeled counterpart, its unique analytical signature is its primary value in research.[2]

The physical and chemical properties of this compound are essentially identical to those of standard bromomethane.[3][4][5] It exists as a colorless, volatile liquid or gas at room temperature with a faint, sweetish, chloroform-like odor at high concentrations.[6][7] Its high volatility and ability to penetrate many materials present significant handling challenges.[8]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Chemical Formula ¹³CH₃Br[3][9]
Molecular Weight ~95.93 g/mol [3][5]
CAS Number (Labeled) 51624-21-6[3][4]
Appearance Colorless liquid or gas[7][10]
Boiling Point ~3.5 - 4 °C (38.3 - 39.2 °F)[4][10]
Melting Point ~ -93.66 to -94 °C (-136.6 to -137.2 °F)[4][10]
Density (Liquid) ~1.73 g/mL at 0 °C[4]
Vapor Density ~3.3 (Air = 1)[11]
Solubility in Water Slightly soluble (~17.5 g/L)[8][10]
Odor Odorless, chloroform-like at high concentrations[6][8]

Hazard Identification and Toxicological Deep-Dive

This compound is a substance of high acute toxicity and presents numerous health and environmental hazards. Its danger is compounded by its lack of warning properties at hazardous concentrations.[6] The primary routes of exposure are inhalation and dermal contact, both of which can lead to severe systemic effects.[12]

GHS Hazard Classification:

  • Acute Toxicity: Fatal if inhaled (Category 2) and toxic if swallowed (Category 3).[13]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[14]

  • Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[14]

  • Mutagenicity: Suspected of causing genetic defects (Category 2).[9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[13]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs, primarily the central nervous system (CNS) and kidneys, through prolonged or repeated exposure (Category 2).[3][9]

  • Environmental Hazard: Very toxic to aquatic life and harms public health by destroying ozone in the upper atmosphere.[9][13]

Mechanistic Insights into Toxicity

The toxicity of bromomethane stems from its action as a potent alkylating agent. In the body, it can methylate nucleophilic sites on biomolecules, including DNA and proteins. This non-specific reactivity disrupts cellular function. A key detoxification pathway involves conjugation with glutathione (GSH), a critical intracellular antioxidant.[12] Depletion of GSH stores by high or prolonged exposure can overwhelm the body's defenses, leading to cellular damage and the onset of toxic effects.

  • Neurological Effects: The CNS is a primary target. Inhalation exposure can lead to a range of symptoms from headache, dizziness, and nausea to more severe effects like ataxia, seizures, paralysis, and permanent brain damage.[6][15] Symptoms may be delayed for hours or even days after exposure.[6]

  • Respiratory Effects: Inhalation causes irritation to the respiratory tract. High concentrations can lead to severe lung damage, including pulmonary edema, which can be fatal.[15][16]

  • Dermal Effects: Bromomethane gas penetrates most standard clothing and can be absorbed through the skin. Direct contact with the liquefied gas causes frostbite, while prolonged contact with the gas can lead to severe skin irritation, blistering, and burns that resemble second-degree thermal burns, with a characteristic delay in symptom onset.[15]

Proactive Exposure Control and Safe Handling Protocols

Given the severe hazards, a multi-layered approach to safety is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), a concept often referred to as the "Hierarchy of Controls."

Hazard_Abatement_Workflow cluster_controls Hierarchy of Controls elimination Elimination/Substitution (Not feasible for ¹³C studies) engineering Engineering Controls (Primary Barrier) elimination->engineering Decreasing Efficacy admin Administrative Controls (Procedural Safeguards) engineering->admin Decreasing Efficacy ppe Personal Protective Equipment (PPE) (Final Barrier) admin->ppe Decreasing Efficacy work Researcher Task: Handling this compound work->elimination Highest Efficacy

Caption: Logical workflow for hazard abatement.

Step-by-Step Handling Protocol
  • Risk Assessment and Preparation:

    • Causality: Before any work begins, a formal risk assessment must be conducted. This is not a bureaucratic step but a critical analysis to identify potential failure points in your workflow.

    • Protocol:

      • Review this guide and the supplier's specific SDS.[3]

      • Identify the exact quantities to be used and the duration of the experiment.

      • Ensure a chemical fume hood certified for high-toxicity substances is available and functioning correctly.

      • Locate the nearest emergency shower, eyewash station, and fire extinguisher.

      • Assemble and inspect all required PPE.

      • Inform colleagues in the vicinity of the planned work.

  • Engineering Controls (Primary Barrier):

    • Causality: Engineering controls are designed to physically isolate you from the hazard. They are the most effective line of defense.

    • Protocol:

      • All handling of this compound, including transfers and reaction setups, MUST be performed inside a certified chemical fume hood.[13][14]

      • Ensure the fume hood has adequate airflow (typically 80-120 feet per minute face velocity).

      • Work with the sash at the lowest possible height.

      • Utilize a gas detection system with an alarm for toxic gases as an additional layer of monitoring.

  • Personal Protective Equipment (PPE) (Final Barrier):

    • Causality: PPE protects you from exposure if primary controls fail. Standard lab attire is insufficient. Bromomethane's ability to penetrate materials like leather and rubber necessitates specific selections.[8]

    • Protocol:

      • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[13]

      • Hand Protection: Use multi-layered gloves. A common effective combination is an inner nitrile glove followed by a heavier, chemical-resistant outer glove (e.g., Viton™ or a multi-laminate film glove). Standard latex or thin nitrile gloves offer minimal protection. Consult glove manufacturer compatibility charts.

      • Body Protection: Wear a chemical-resistant apron or a fully encapsulating suit for larger quantities or higher-risk procedures. Flame-retardant lab coats are required.[17] Do not wear leather shoes, as they can absorb and retain the chemical.

      • Respiratory Protection: For emergency situations or if there is a potential for engineering control failure, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[13] Respirator use requires formal training and fit-testing.

Emergency Procedures: A Self-Validating Response System

In an emergency, a clear, practiced protocol is essential to prevent escalation and ensure safety.

Emergency_Spill_Response Emergency Spill & Exposure Workflow cluster_spill Spill or Leak cluster_exposure Personal Exposure spill_detected Spill Detected evacuate Evacuate Immediate Area Alert Others spill_detected->evacuate assess Assess from a Safe Distance (Size, Location) evacuate->assess small_spill Small Spill? (Inside Fume Hood) assess->small_spill large_spill Call Emergency Response (e.g., EH&S) small_spill->large_spill No cleanup Trained Personnel Only: Use SCBA & Full PPE Absorb with Inert Material small_spill->cleanup Yes ventilate Ventilate & Decontaminate Area large_spill->ventilate cleanup->ventilate exposure_detected Exposure Occurs remove Remove Victim from Source (If safe to do so) exposure_detected->remove decontaminate Remove Contaminated Clothing Flush Skin/Eyes with Water (15+ min) remove->decontaminate medical Call for Immediate Medical Attention decontaminate->medical provide_sds Provide SDS to Responders medical->provide_sds

Caption: Workflow for emergency spill and exposure response.

Step-by-Step Emergency Protocols
  • Inhalation:

    • Immediately move the affected person to fresh air.[11]

    • Call for emergency medical assistance without delay.

    • If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth.[18][19]

    • Keep the victim warm and at rest. Medical surveillance for up to 48 hours may be necessary due to delayed effects like pulmonary edema.[14]

  • Skin Contact:

    • Do not delay. Immediately remove all contaminated clothing, shoes, and jewelry while under an emergency shower.

    • Flush the affected skin area with copious amounts of lukewarm, gently flowing water for at least 15-30 minutes.[18]

    • Seek immediate medical attention. For frostbite from liquefied gas, thaw the area with lukewarm water; do not rub.[13]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Get immediate medical attention.

  • Spill or Leak:

    • Evacuate all non-essential personnel from the area.[20]

    • Eliminate all ignition sources.[14]

    • If the leak can be stopped safely (e.g., closing a valve), do so only if properly trained and equipped with an SCBA.

    • For small spills within a fume hood, use an inert absorbent material (sand, diatomite) to contain the liquid, then place it in a sealed container for hazardous waste disposal.[19]

    • For large spills or any spill outside of a fume hood, evacuate the entire lab, close the doors, and contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately.[21]

Stability, Reactivity, and Disposal

  • Stability: this compound is stable under recommended storage conditions.[17]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[14][17] Containers are under pressure and may explode if heated.[9]

  • Incompatible Materials: Reacts violently with strong bases, oxidants, and reactive metals such as aluminum, zinc, and magnesium.[6][20]

  • Disposal: Disposal must be handled as hazardous waste in strict accordance with all federal, state, and local regulations.[19][22] Do not dispose of it in sewers or release it to the environment.[13] Waste containers must be clearly labeled.[17] Controlled incineration by a licensed waste disposal contractor is the recommended method.[22]

References

  • National Center for Biotechnology Information. (n.d.). Bromo(13C)methane. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Bromomethane. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Linde Gas. (2017, February 2). SAFETY DATA SHEET Bromomethane (R40 B1). Retrieved from [Link]

  • GHC. (2024, June 13). Methylbromide (Bromomethane) Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1378 - BROMOETHANE. Retrieved from [Link]

  • SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]

  • Airgas. (2025, April 22). SAFETY DATA SHEET - Methyl Bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Bromomethane - HEALTH EFFECTS. NCBI Bookshelf. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Bromomethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007, June 5). Provisional Peer Reviewed Toxicity Values for Bromomethane. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Methyl Bromide (Bromomethane). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLORODIFLUORO- BROMOMETHANE HAZARD SUMMARY. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (1995). Methyl Bromide (EHC 166). INCHEM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Bromide. PubChem. Retrieved from [Link]

  • Cole-Parmer. (2005, December 20). Material Safety Data Sheet - Bromoethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromomethane. Retrieved from [Link]

Sources

Technical Deep Dive: Bromomethane-13C in Isotopic Labeling and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethane-13C (Methyl-13C bromide) is a high-value isotopic reagent used primarily as a methylating agent in organic synthesis.[1][2][3] Unlike its unlabeled counterpart, which is a commodity fumigant, the


C-isotopologue is a precision tool in Drug Metabolism and Pharmacokinetics (DMPK)  and Nuclear Magnetic Resonance (NMR)  spectroscopy.

Its primary utility lies in the introduction of a stable carbon-13 label into a molecular scaffold. Because the methyl group is a ubiquitous motif in pharmaceuticals, this compound serves as a universal donor for tracing metabolic pathways (e.g., N-demethylation) and resolving complex structural assignments via heteronuclear NMR correlations (HSQC/HMBC).

Part 1: Physicochemical Profile & Specifications[4]

The following data consolidates the specific properties of the


C-labeled compound. Note the distinct CAS number for the labeled variant compared to standard methyl bromide.
Table 1: Core Technical Specifications
PropertySpecificationNotes
Chemical Name This compoundSynonyms: Methyl-13C bromide
CAS Number (Labeled) 51624-21-6 Distinct from unlabeled CAS 74-83-9
Molecular Formula

CH

Br
Molecular Weight 95.93 g/mol Unlabeled MW is ~94.94 g/mol
Isotopic Purity

99 atom %

C
Critical for quantitative MS/NMR
Boiling Point 3.6 °C to 4.0 °CGas at room temperature; handle as liquid only at <0°C
Density 1.73 g/mL (at 0 °C)Significantly denser than water
Appearance Colorless gas / liquidOdorless to sweet (chloroform-like)

Expert Insight: The low boiling point (approx. 4°C) presents a major handling challenge. In synthetic applications, it must be condensed into the reaction vessel using a dry ice/acetone condenser or introduced as a gas stream. Standard volumetric transfer at room temperature is impossible.

Part 2: Synthesis & Production Logic[7]

The industrial preparation of this compound typically proceeds via the hydrobromination of Methanol-13C . This route is preferred over direct halogenation of Methane-13C due to higher selectivity and milder conditions.

Mechanism of Action

The reaction is a nucleophilic substitution (


) where the hydroxyl group of methanol is protonated by hydrobromic acid (HBr) to create a good leaving group (

), followed by displacement by the bromide ion.
Diagram 1: Synthesis Pathway (DOT Visualization)

SynthesisPathway cluster_conditions Reaction Conditions Methanol Methanol-13C (13CH3OH) Intermediate Protonated Methanol (13CH3OH2+) Methanol->Intermediate Protonation Reagent HBr (excess) + H2SO4 (catalyst) Reagent->Intermediate Product This compound (13CH3Br) Intermediate->Product SN2 Substitution (Br- attack) Waste Water (H2O) Intermediate->Waste Elimination

Caption: Acid-catalyzed conversion of Methanol-13C to this compound via SN2 mechanism.

Part 3: Applications in Drug Discovery (SIL)

This compound is not used to "brominate" molecules in the traditional sense; rather, the bromine acts as a leaving group to facilitate methylation .

Metabolic Tracking (DMPK)

In Stable Isotope Labeling (SIL), replacing a standard methyl group with a


C-methyl group allows researchers to track the metabolic fate of a drug.
  • Why it works: The Carbon-13 bond is chemically identical to Carbon-12 but distinct by mass (Mass Spectrometry) and magnetic spin (NMR).

  • Use Case: If a drug is metabolized via N-demethylation (loss of a methyl group), the

    
    C label will appear in the exhaled 
    
    
    
    or specific urinary metabolites, allowing precise calculation of metabolic flux.
NMR Structural Elucidation

Installing a


C-methyl group provides a "beacon" in NMR spectroscopy.[1]
  • Signal Enhancement: The

    
    C label increases sensitivity by ~100x compared to natural abundance (1.1%).
    
  • 2D Correlations: Enables clear HMBC (Heteronuclear Multiple Bond Correlation) signals, connecting the methyl group to the quaternary carbon it is attached to—often a difficult connectivity to establish in complex alkaloids or polyketides.

Part 4: Experimental Protocol (Handling Volatiles)

Safety Warning: this compound is a volatile alkylating agent. It is neurotoxic and a respiratory irritant.[4][5] All operations must occur in a certified chemical fume hood.

Protocol: Quantitative Methylation with 13CH3Br

This protocol describes the methylation of a phenol or amine substrate, designed to prevent the loss of the volatile isotopic reagent.

Reagents:

  • Substrate (e.g., Phenol derivative)

  • Base:

    
     or 
    
    
    
    (anhydrous)
  • Solvent: DMF or Acetone (anhydrous)

  • Reagent: this compound (Gas cylinder or ampoule)

Workflow:

  • Setup: Equip a two-neck round bottom flask with a dry-ice/acetone condenser (cold finger) and a septum.

  • Solvation: Dissolve substrate and base in the solvent. Cool the mixture to -78°C (dry ice/acetone bath).

  • Transfer:

    • If using ampoule: Pre-cool the ampoule, open it, and cannulate the liquid 13CH3Br directly into the cold reaction flask.

    • If using gas: Connect the cylinder via a trap. Gently bubble the gas into the cold reaction mixture. The solvent will trap the reagent.

  • Reaction: Allow the mixture to slowly warm to room temperature. Seal the vessel tightly (using a pressure-rated glass tube is recommended) to prevent the reagent from escaping as it passes its boiling point (4°C).

  • Quench: Cool back to 0°C before opening the vessel to minimize aerosolization of any unreacted methyl bromide.

Diagram 2: Volatile Reagent Handling Workflow

HandlingProtocol cluster_safety Safety Barrier (Fume Hood) Start Start: Pre-cool Reagents Trap Condense 13CH3Br (-78°C Bath) Start->Trap Transfer React Seal & Warm to RT (Pressure Vessel) Trap->React Trapped in Solvent Monitor Monitor via TLC/LCMS React->Monitor Time: 2-12h Quench Cool to 0°C & Quench Monitor->Quench Complete

Caption: Closed-system workflow for maximizing yield and safety with volatile 13C-Methyl Bromide.

Part 5: References

  • Cambridge Isotope Laboratories. (2025).[4] Bromomethane (13C, 99%) Product Specifications and SDS. Retrieved from

  • ChemicalBook. (2024).[2] this compound (CAS 51624-21-6) Physical Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Isotopic Labeling Reagents: Methyl-13C Bromide. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Methyl Bromide: Chemical Datasheet and Safety. CAMEO Chemicals.[6] Retrieved from

  • Sreerama, L. (2016).[3] Alkylating Agents: Mechanisms and Clinical Applications. ResearchGate. Retrieved from

Sources

Methodological & Application

Application Note: Bromomethane-13C as a Tracer in Environmental Fate Studies

Author: BenchChem Technical Support Team. Date: February 2026


CH

Br).

Abstract

Methyl bromide (MeBr) is a potent soil fumigant and a significant stratospheric ozone-depleting substance. Understanding its environmental fate—specifically distinguishing between volatilization, chemical hydrolysis, and microbial degradation—is critical for regulatory compliance and remediation strategies. This guide details the application of Bromomethane-13C (


CH

Br)
as a stable isotope tracer. By utilizing the unique mass signature of

C, researchers can quantify degradation pathways with high precision, overcoming the limitations of traditional mass balance approaches in open systems.

Introduction & Scientific Rationale

The environmental fate of MeBr is governed by three competing processes:

  • Volatilization: Escape into the atmosphere (dominant pathway without tarping).

  • Chemical Degradation: Hydrolysis to methanol and bromide, or methylation of soil organic matter.[1]

  • Microbial Oxidation: Consumption by methylotrophic and nitrifying bacteria (e.g., Aminobacter spp.), converting MeBr to CO

    
     and biomass.
    

Why


C-Labeling? 
Standard radiolabeling (

C) poses regulatory and disposal challenges in field settings. Stable isotope labeling (

C) offers a non-radioactive alternative that allows for Stable Isotope Probing (SIP) . This technique traces the flow of carbon from the contaminant into microbial biomarkers (PLFA, DNA) and mineralization products (CO

), providing unequivocal proof of biodegradation.

Furthermore, the Kinetic Isotope Effect (KIE) associated with MeBr degradation is substantial. As microbes preferentially oxidize the lighter


CH

Br, the remaining residual pool becomes enriched in

CH

Br. Measuring this fractionation allows researchers to calculate the extent of degradation in situ using Rayleigh distillation models.

Safety & Handling Protocols

WARNING: Methyl bromide is a neurotoxin and a volatile gas at room temperature (Boiling Point: 3.56°C).

  • Containment: All handling of pure

    
    CH
    
    
    
    Br must occur within a fume hood using a vacuum line or gas-tight syringe system.
  • Storage: Store cylinders/ampoules at 4°C or lower.

  • PPE: Butyl rubber gloves are required; standard nitrile gloves provide insufficient protection against permeation.

Experimental Workflow

The following diagram outlines the critical decision points and workflow for a


C-MeBr fate study.

MeBr_Fate_Workflow Start Experimental Design Phase Microcosm Microcosm Setup (Gas-tight Serum Bottles) Start->Microcosm Sterile Abiotic Control (Autoclaved Soil) Microcosm->Sterile Live Biotic Treatment (Live Soil) Microcosm->Live Spike Spike with 13C-MeBr (Gas Injection) Sterile->Spike Live->Spike Incubation Incubation (Dark, 25°C, Time Series) Spike->Incubation Sampling Sampling Phase Incubation->Sampling Headspace Headspace Analysis (GC-MS / GC-IRMS) Sampling->Headspace Extraction Soil Extraction (Bligh-Dyer Method) Sampling->Extraction Residual Residual MeBr Conc. & Isotope Ratio (d13C) Headspace->Residual CO2 13C-CO2 Production (Mineralization) Headspace->CO2 Biomass 13C-PLFA / 13C-DNA (Assimilation) Extraction->Biomass

Figure 1: Workflow for tracking


C-Methyl Bromide fate, distinguishing abiotic losses from biotic mineralization and assimilation.

Detailed Protocol: Microcosm Study

Preparation of Microcosms
  • Soil Collection: Sieve fresh soil (2 mm) to remove stones/roots. Determine moisture content and Water Holding Capacity (WHC).

  • Vessel Selection: Use 120 mL serum bottles with crimp-top seals.

  • Soil Loading: Add 10–20 g (dry weight equivalent) of soil to each bottle. Adjust moisture to 40–60% WHC.

  • Sealing: Seal with Teflon-lined butyl rubber stoppers and aluminum crimp caps. Crucial: Teflon facing must face the interior to prevent MeBr sorption into the rubber.

Tracer Application (Spiking)

To achieve a target concentration (e.g., 50 µg/g soil) using


CH

Br gas:
  • Stock Preparation: Expand pure

    
    CH
    
    
    
    Br gas into a dedicated, evacuated sampling bulb or Tedlar bag to create a working stock at 1 atm pressure.
  • Calculation: Use the Ideal Gas Law (

    
    ) to calculate the volume of gas required.
    
    • Example: To add 1 mg of MeBr (MW

      
       96  g/mol ) at 25°C:
      
      
      
      
  • Injection: Use a gas-tight syringe (Hamilton or equivalent) with a side-port needle to prevent coring the stopper. Inject the calculated volume into the headspace.

  • Equilibration: Shake bottles on a rotary shaker (150 rpm) for 1 hour to allow headspace/soil water partitioning.

Sampling Strategy
  • Time Points: T=0, 1, 3, 7, 14, 21 days (adjust based on expected degradation rate).

  • Headspace Sampling: Withdraw 0.1–0.5 mL headspace gas for GC analysis.

  • Destructive Sampling: For PLFA/DNA analysis, sacrifice the entire bottle at specific time points.

Analytical Methodologies

Quantifying Residual MeBr & CO

Instrument: GC-MS (Gas Chromatography - Mass Spectrometry).

  • Column: Poraplot Q or DB-624 (specialized for volatiles).

  • Method:

    • Monitor m/z 94/96 (

      
      CH
      
      
      
      Br) and m/z 95/97 (
      
      
      CH
      
      
      Br).
    • Monitor m/z 44 (

      
      CO
      
      
      
      ) and m/z 45 (
      
      
      CO
      
      
      ).
  • Note: For high-precision fractionation studies (natural abundance or low enrichment), GC-IRMS is required. For tracer studies (>1% enrichment), GC-MS is sufficient.

Stable Isotope Probing (SIP) - Biomass Analysis

To prove biological uptake, extract Phospholipid Fatty Acids (PLFA):

  • Extraction: Modified Bligh-Dyer method (Chloroform:Methanol:Buffer).

  • Derivatization: Mild alkaline methanolysis to form Fatty Acid Methyl Esters (FAMEs).

  • Analysis: GC-C-IRMS.

  • Interpretation: Significant

    
    C enrichment in specific FAMEs (e.g., 18:1\omega7c) indicates incorporation of MeBr-derived carbon into cell membranes.
    

Data Analysis & Interpretation

Degradation Pathways

The following diagram illustrates the molecular fate of the tracer.

Degradation_Pathways cluster_Abiotic Abiotic Pathways cluster_Biotic Biotic Pathways (Microbial) MeBr 13C-Methyl Bromide (13CH3Br) Hydrolysis Hydrolysis MeBr->Hydrolysis OM_Methyl Methylated Soil OM (Soil-O-13CH3) MeBr->OM_Methyl Nucleophilic Subst. Oxidation Oxidation (MMO/CmuA) MeBr->Oxidation MeOH Methanol (13CH3OH) Hydrolysis->MeOH Formaldehyde Formaldehyde (13CH2O) Oxidation->Formaldehyde Biomass Biomass (13C-PLFA/DNA) Formaldehyde->Biomass Assimilation CO2 Carbon Dioxide (13CO2) Formaldehyde->CO2 Mineralization

Figure 2: Molecular pathways of


C-MeBr degradation. Green paths indicate biological endpoints detectable via SIP.
Calculating Degradation via Rayleigh Fractionation

In field scenarios where mass balance is impossible (open systems), the change in the isotope ratio of the remaining MeBr can estimate the extent of biodegradation (


).

The Rayleigh Equation:



Where:

  • 
    : Isotope ratio of MeBr at time 
    
    
    
    vs. initial.
  • 
    : Fraction of substrate remaining (
    
    
    
    ).
  • 
    : Enrichment factor (
    
    
    
    ).

Known Enrichment Factors (


): 
| Process | 

Value (‰) | Reference | | :--- | :--- | :--- | | Chemical Hydrolysis | -59

7 | [Miller et al., 2001] | | Microbial Oxidation | -69

9 | [Miller et al., 2001] |

Calculation Protocol:

  • Measure

    
    C of residual MeBr over time.
    
  • Plot

    
     vs 
    
    
    
    .[2]
  • The slope of the line is

    
    .
    
  • If the observed slope matches the microbial

    
    , biodegradation is the dominant active process.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Recovery in Controls Sorption to rubber stoppersUse Grey Butyl or Teflon-faced stoppers only.
High Background

C
Natural soil carbonatesAcidify soil samples prior to CO

analysis to remove inorganic carbon.
No Enrichment in Biomass Cometabolism (no C assimilation)MeBr may be oxidized for energy only (rare); check for

CO

as primary endpoint.
Leakage Punctured septaUse a second "sacrificial" stopper layer or replace septa after multiple injections.

References

  • Miller, L. G., et al. (2001). "Degradation of methyl bromide and methyl chloride in soil microcosms: Use of stable C isotope fractionation and stable isotope probing to identify reactions and the responsible microorganisms." Geochimica et Cosmochimica Acta.

  • Oremland, R. S., et al. (1994). "Degradation of methyl bromide in anaerobic sediments and isolated bacteria." Environmental Science & Technology.[3]

  • Yates, S. R., et al. (2003). "Environmental fate of methyl bromide as a soil fumigant." Reviews of Environmental Contamination and Toxicology.

  • US EPA. "Methyl Bromide (Bromomethane) Chemical Details."

  • ITRC (Interstate Technology & Regulatory Council). "Stable Isotope Probing (SIP) Guidance."

Sources

Metabolic flux analysis (MFA) with Bromomethane-13C as a carbon source.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Flux Analysis (MFA) of One-Carbon (C1) Metabolism Using Bromomethane-13C

Executive Summary

This application note details the protocol for using This compound (


)  as a sole or co-metabolic carbon source to investigate methylotrophic metabolism. While Bromomethane (Methyl Bromide, MeBr) is primarily known as a toxic fumigant and ozone-depleting substance, specific specialized methylotrophs (e.g., Methylobacterium, Aminobacter, Roseobacter) possess the cmu (chloromethane utilization) or similar gene clusters allowing them to dehalogenate MeBr and utilize the methyl group for biomass and energy.

This guide is designed for researchers in environmental microbiology, bioremediation, and C1-biocatalysis . It addresses the unique challenges of handling toxic gaseous tracers and mapping the entry of halogenated methyl groups into the Serine or RuMP cycles.

Introduction & Mechanistic Grounding

The Biological Niche

Unlike standard carbon sources (glucose, glutamine), Bromomethane is toxic to most life forms due to its alkylating properties. However, methylotrophs adapted to halogenated environments utilize a corrinoid-dependent methyltransferase system to cleave the C-Br bond.

  • Key Enzyme System: The cmu pathway (characterized in M. extorquens CM4) involves a two-domain methyltransferase (CmuA) and a corrinoid protein (CmuB).

  • Metabolic Entry: The methyl group is transferred from MeBr to tetrahydrofolate (H

    
    F), forming Methyl-H
    
    
    
    F
    .
  • Fate of Carbon:

    • Oxidation (Energy): Methyl-H

      
      F 
      
      
      
      Formate
      
      
      CO
      
      
      (generating NADH).
    • Assimilation (Biomass): Methyl-H

      
      F enters the Serine Cycle  (via condensation with Glycine) or the RuMP Pathway  (via condensation with Formaldehyde), depending on the strain.
      
Why Use this compound?
  • Bioremediation Validation: To prove that MeBr is being mineralized (degraded to CO

    
    ) and assimilated into biomass, rather than just adsorbed to soil particles.
    
  • Pathway Elucidation: To distinguish between strictly oxidative dehalogenation and anabolic utilization.

Safety & Handling (CRITICAL)

WARNING: Bromomethane is a neurotoxin, mutagen, and ozone-depleting gas.

  • Containment: All experiments must be performed in a Class II Biosafety Cabinet within a fume hood or a sealed glovebox.

  • Vessels: Use crimp-sealed serum bottles with butyl rubber stoppers (Teflon-lined preferred to minimize sorption).

  • Quenching: Residual MeBr must be chemically quenched (e.g., with 1M NaOH or ethanolamine) before opening vessels for analysis.

Experimental Protocol

Reagents & Materials
  • Tracer: this compound (

    
    ), >99 atom % 
    
    
    
    C. (Gas cylinder or lecture bottle).
  • Organism: Methylobacterium extorquens CM4, Aminobacter sp. IMB-1, or environmental enrichment cultures.

  • Medium: Minimal salt medium (MSM) free of other carbon sources.

  • Gas-Tight Syringes: Hamilton Gastight series with Luer lock.

Experimental Workflow

Step 1: Inoculum Preparation

  • Grow pre-cultures on a permissive substrate (e.g., Methanol) to mid-log phase.

  • Wash cells

    
     in carbon-free MSM to remove carryover carbon.
    
  • Resuspend in MSM to an OD

    
     of 0.1 in sterile serum bottles (e.g., 160 mL bottles with 20 mL liquid volume).
    

Step 2: Tracer Injection (Pulse or Steady State)

  • Seal bottles with butyl rubber stoppers and aluminum crimps.

  • Calculate the required headspace volume of

    
     to achieve 1–5 mM dissolved concentration (using Henry’s Law constant 
    
    
    
    M/atm at 25°C).
    • Note: High concentrations are toxic. Start with low pulses (e.g., 1% v/v headspace).

  • Inject

    
     gas using a gas-tight syringe.
    
  • Incubate with shaking (200 rpm) to facilitate gas-liquid mass transfer.

Step 3: Sampling & Quenching

  • Timepoints: Take samples at

    
     hours.
    
  • Headspace Analysis (Mineralization): Withdraw 100

    
    L headspace gas for GC-MS/IRMS to measure 
    
    
    
    evolution.
  • Biomass Analysis (Assimilation):

    • Withdraw 1-5 mL liquid culture.

    • Rapid Filtration: Filter through 0.2

      
      m Nylon membrane.
      
    • Quench: Immediately submerge filter in liquid nitrogen or -80°C extraction solvent (Acetonitrile:Methanol:Water 40:40:20).

Step 4: Analytical Chemistry (GC-MS)

  • Derivatization: Use TBDMS (tert-butyldimethylsilyl) derivatization for amino acids.

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Target Metabolites: Serine, Glycine, Malate, Aspartate (Serine Cycle markers); Hexose-phosphates (RuMP markers).

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance (


) of each isotopomer. Correct for natural abundance of non-carbon atoms (Si, N, O, H) using a correction matrix (e.g., using software like IsoCor or INCA).
Pathway Discrimination Logic
ObservationInterpretation
High

C in CO

only
Oxidative Dehalogenation only (Energy generation, no biomass assimilation).

C in Serine (M+1) & Glycine (M+0)
Serine Cycle Active. The C1 unit (M+1) condenses with unlabeled Glycine (M+0) to form Serine.

C in Hexose-6-P (M+1, M+2)
RuMP Pathway Active. C1 units condense with Ribulose-5-P.

C in Methionine (methyl group)
Direct methylation or incorporation via homocysteine (rare in this context).

Visualization

Metabolic Pathway Map (The cmu & Serine Cycle)

This diagram illustrates the flow of the


 label (Red) from Bromomethane into the central metabolism via the Serine Cycle.

G cluster_legend Legend MeBr 13C-Bromomethane (Gas) MeH4F 13C-Methyl-H4F MeBr->MeH4F Br- release MethyleneH4F 13C-Methylene-H4F MeH4F->MethyleneH4F Oxidation Serine 13C-Serine (M+1) MethyleneH4F->Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Glycine Glycine (Unlabeled) Glycine->Serine + C1 Unit Glycerate Glycerate Hydroxypyruvate->Glycerate PEP Phosphoenolpyruvate Glycerate->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->Glycine Glyoxylate Shunt Regeneration CmuAB CmuA/CmuB (Dehalogenation) SerTrans Serine Hydroxymethyltransferase key1 13C Tracer key2 Metabolic Intermediate

Caption: Pathway map showing the dehalogenation of


 via CmuA/B and assimilation of the 

-methyl group into Serine.
Experimental Workflow Diagram

Workflow Start Inoculum Prep (C-limited) Injection Inject 13C-MeBr (Gas Tight Syringe) Start->Injection Incubation Incubation (Sealed Serum Bottle) Injection->Incubation Sampling Sampling (Liquid + Gas) Incubation->Sampling t=0...24h Analysis GC-MS Analysis (MIDs) Sampling->Analysis Derivatization

Caption: Step-by-step workflow for handling gaseous


-Bromomethane in metabolic flux experiments.

References

  • Vannelli, T., et al. (1999). "Dehalogenation of Methyl Bromide by Methylobacterium sp.[1] Strain CM4." Applied and Environmental Microbiology. Link

  • McAnulla, C., et al. (2001). "The cmu Gene Cluster of Methylobacterium sp. Strain CM4." European Journal of Biochemistry. Link

  • Schafer, H., et al. (2005). "Microbial degradation of methyl halides." Advances in Applied Microbiology. Link

  • Marx, C.J., et al. (2003).[2] "A perspective on metabolic flux analysis in Methylobacterium extorquens AM1." BMC Microbiology. Link

  • Bringel, F., & Vuilleumier, S. (2021). "Metabolic adaptation to chloromethane in bacteria." Frontiers in Microbiology. Link

Sources

Use of Bromomethane-13C as an internal standard for quantitative proteomics.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BRC Title: High-Efficiency Generation of Stable Isotope-Labeled Internal Standards for Quantitative Proteomics Using Bromomethane-13C (


)

Executive Summary

This application note details the protocol for utilizing This compound (


) as a chemical derivatization reagent to generate stable isotope-labeled internal standards (SIL-IS) for mass spectrometry-based proteomics. Unlike metabolic labeling (SILAC), which requires cell culture, chemical labeling with 

allows for the post-digestion isotopic encoding of any biological sample, including clinical tissues and biofluids.

The protocol focuses on Global Quaternization and Esterification , converting native peptides into "Heavy" methylated analogs. These analogs serve as spike-in internal standards for absolute or relative quantification. The method exploits the nucleophilic substitution (


) capability of Bromomethane to label acidic residues (esterification) and amines (quaternization), significantly enhancing ionization efficiency in ESI-MS due to the formation of fixed positive charges and increased hydrophobicity.

Scientific Background & Mechanism

The Chemical Rationale

This compound acts as a potent methylating agent. In the context of proteomics, it targets three primary nucleophiles on peptides:

  • Carboxyl Groups (Asp, Glu, C-terminus): Under basic conditions in aprotic solvents, carboxylates attack the methyl group, forming methyl esters . This neutralizes the negative charge, simplifying the pH-dependent charge state distribution.

  • Primary Amines (Lys, N-terminus): Exhaustive methylation leads to quaternization (formation of quaternary ammonium ions), introducing a fixed positive charge that is independent of solvent pH.

  • Sulfhydryl Groups (Cys): Cysteine residues are converted to

    
    -methyl cysteine.
    
Isotopic Encoding for Quantification

By reacting a "Reference" proteome with This compound (


) and the "Target" proteome with Bromomethane-12C  (or leaving it unlabeled), a distinct mass shift is introduced.
  • Mass Shift per Methyl Site: +15.01 Da (Heavy) vs. +14.01 Da (Light).

  • Net Isotopic Difference: +1.003 Da per methylation site.

  • Note: For high-precision MS, the retention time of deuterated standards often shifts significantly.

    
     labeling minimizes this "deuterium effect," ensuring co-elution of Light and Heavy pairs for accurate quantification.[1]
    

Experimental Workflow

The following diagram illustrates the workflow for generating a Global Internal Standard (GIS) using this compound.

G cluster_reaction Chemical Derivatization Sample Biological Sample (Reference Lysate) Digest Enzymatic Digestion (Trypsin/Lys-C) Sample->Digest Lyophilize Lyophilization (Remove Water) Digest->Lyophilize Reaction Methylation Reaction (Anhydrous DMSO/Base) Lyophilize->Reaction Resuspend in DMSO Reagent Reagent Prep: This compound (in Acetonitrile) Reagent->Reaction Add Excess Cleanup SPE Cleanup (Remove Excess Reagents) Reaction->Cleanup Mix Spike into Experimental Samples Cleanup->Mix LCMS LC-MS/MS Analysis (Quantification) Mix->LCMS

Caption: Workflow for generating


-methylated internal standards. The reference lysate is digested, chemically labeled with this compound, and spiked into experimental samples.

Detailed Protocol: this compound Labeling

Safety Warning (Critical)
  • Bromomethane (Methyl Bromide) is a gas at room temperature (bp 3.56 °C) and is highly toxic (neurotoxin) and an ozone-depleting agent.

  • Handling: All procedures must be performed in a properly functioning chemical fume hood.

  • State: This protocol assumes the use of this compound condensed into a chilled organic solvent (Acetonitrile or DMSO) or purchased as a solution.

Reagents & Equipment
  • Labeling Reagent: this compound (

    
    ), >99 atom % 
    
    
    
    .
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

  • Base: DIEA (N,N-Diisopropylethylamine) or solid

    
     (finely ground).
    
  • Quenching Reagent: 1% Formic Acid or Hydroxylamine.

  • Vessel: Screw-cap glass reaction vials with Teflon-lined septa (to contain volatiles).

Step-by-Step Methodology

Phase 1: Preparation of Reference Peptides

  • Lysis & Digestion: Extract proteins from the reference cell line. Perform standard reduction (DTT), alkylation (optional—see Note A), and digestion (Trypsin) to generate peptides.

    • Note A: If Cysteine methylation is desired as part of the label, skip iodoacetamide alkylation. Bromomethane will methylate Cysteines (

      
      -methyl).
      
  • Desalting: Desalt peptides using C18 SPE cartridges.

  • Drying: Lyophilize peptides completely. Moisture is the enemy of this reaction; water will hydrolyze the reagent.

Phase 2: Preparation of this compound Stock Since Bromomethane is a gas, prepare a stock solution immediately before use.

  • Cool a sealed vial of anhydrous Acetonitrile (ACN) in an ice/salt bath (-10°C).

  • Using a gas-tight syringe or a slow stream from the gas cylinder, dissolve/condense this compound into the cold ACN to achieve a concentration of approx. 1-2 M.

  • Keep on ice/salt bath at all times.

Phase 3: The Labeling Reaction

  • Resuspension: Dissolve lyophilized peptides (e.g., 100 µg) in 50 µL of Anhydrous DMSO .

  • Basification: Add 2 µL of DIEA (or 5 mg of solid

    
    ). Vortex to mix.
    
  • Reagent Addition: Immediately add 10 µL of the cold This compound stock .

  • Incubation: Cap the vial tightly (Teflon-lined). React for 1 hour at Room Temperature .

    • Optimization: For exhaustive quaternization of amines, a second addition of reagent and base after 30 mins is recommended.

  • Quenching: Add 100 µL of 1% Formic Acid/Water. This neutralizes the base and hydrolyzes excess reagent.

  • Evaporation: Briefly vacuum centrifuge to remove excess volatile Bromomethane (in fume hood).

Phase 4: Cleanup & Storage

  • Perform C18 SPE cleanup to remove DMSO and reaction byproducts.

  • Elute peptides, lyophilize, and store at -80°C.

  • This constitutes your "Heavy Global Internal Standard" .

Data Analysis & Interpretation

When analyzing samples spiked with the this compound standard, specific mass shifts must be defined in the search engine (e.g., MaxQuant, Mascot, Skyline).

Table 1: Quantitative Mass Shifts
Target ResidueModification TypeChemical Formula ChangeMass Shift (

Mass)
Explanation
Aspartic Acid (D) Methyl EsterH


+15.014 Da Esterification of side chain.
Glutamic Acid (E) Methyl EsterH


+15.014 Da Esterification of side chain.
C-Terminus Methyl EsterH


+15.014 Da Esterification of C-term carboxyl.
Lysine (K) Trimethylation (Quat.)H


(

)

+45.042 Da Replaces 2H, adds 3 Methyls + fixed charge.
N-Terminus Trimethylation (Quat.)H


(

)

+45.042 Da Formation of betaine structure.
Cysteine (C) S-MethylationH


+15.014 Da If not pre-alkylated with IAM.
Self-Validating the Protocol

To ensure the internal standard is valid:

  • Efficiency Check: Analyze the "Heavy" standard alone. Look for unmodified peptides. >95% of acidic residues should be esterified.

  • Co-elution Verification: Mix Light (native) and Heavy standards. Extract Ion Chromatograms (XIC). The peaks should align perfectly (or with negligible shift <0.1 min) compared to deuterated standards, which often show peak separation.

Advantages over Other Methods

  • Cost-Effectiveness:

    
     is generally less expensive per mole than complex isobaric tags (TMT/iTRAQ) or SILAC media.
    
  • Ionization Enhancement: The introduction of permanent positive charges (quaternization) significantly boosts sensitivity for peptides that typically ionize poorly, improving the detection of low-abundance proteins.

  • Universality: Unlike metabolic labeling, this can be applied to tissue samples, plasma, and CSF post-extraction.

References

  • Hsu, J. L., et al. (2003). "Stable-isotope dimethyl labeling for quantitative proteomics." Analytical Chemistry. (Demonstrates the utility of chemical methylation strategies).

  • Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. (Foundational text on methyl-based labeling).

  • Ren, D., et al. (2004). "Hydrolysis of peptide esters in liquid chromatography/mass spectrometry." Journal of Mass Spectrometry. (Discusses stability of methyl esters in LC-MS).

  • Shuford, C. M., et al. (2012). "Improving limits of detection for B-type natriuretic peptide using PC-IDMS." The Analyst. (Example of quaternization for sensitivity enhancement).

  • Cambridge Isotope Laboratories. "Stable Isotope Labeling Standards." (Source for 13C-Bromomethane specifications).

Disclaimer: This protocol involves hazardous chemicals. Consult your institution's Environmental Health & Safety (EHS) office before handling Bromomethane.

Sources

Investigating reaction mechanisms with Bromomethane-13C kinetic isotope effects.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Mechanistic Profiling with Bromomethane-13C Kinetic Isotope Effects

Executive Summary

This guide details the protocol for utilizing this compound (


) to determine reaction mechanisms via Kinetic Isotope Effects (KIEs). While Deuterium KIEs are common for probing hybridization changes, Carbon-13 KIEs provide a direct probe of bond formation and cleavage at the reaction center. This protocol focuses on distinguishing between 

and

pathways in methylation reactions—a critical step in the synthesis of methylated pharmaceuticals and the study of methyltransferase enzymes. We employ the Singleton NMR Method , a high-precision technique that eliminates the need for radioactive counting or specialized Isotope Ratio Mass Spectrometry (IRMS).

Scientific Foundation: The KIE[1]

Theory of Operation

A Kinetic Isotope Effect is the ratio of rate constants for the light and heavy isotopologues (


). For 

, the primary

-KIE reflects the change in vibrational Zero Point Energy (ZPE) as the methyl carbon moves from the ground state to the transition state (TS).
  • 
     (Concerted):  The Carbon-13 atom is involved in a "tight" transition state where bond making (Nucleophile-C) and bond breaking (C-Br) occur simultaneously. This restricts the motion of the carbon, typically resulting in a Normal KIE (
    
    
    
    )
    .
  • 
     (Stepwise):  The rate-determining step is the dissociation of the C-Br bond to form a carbocation. The carbon atom gains freedom of motion (out-of-plane bending) as it rehybridizes from 
    
    
    
    to
    
    
    . This often results in a larger Normal KIE (
    
    
    )
    , though values can overlap with
    
    
    depending on the specific transition state geometry and solvent cage effects.

Note:


 KIEs are most powerful when coupled with secondary Deuterium KIEs (

). A large

H/D KIE (

) strongly suggests

, while a value near unity (

) suggests

.
Visualizing the Transition States

ReactionCoordinate cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) Reactants Reactants (Nu: + MeBr) TS_SN2 Transition State [Nu---C---Br]‡ (Restricted Motion) Reactants->TS_SN2 k12 / k13 ~ 1.03 TS_SN1 Transition State 1 [Me+ ... Br-] (Carbocation Formation) Reactants->TS_SN1 k12 / k13 ~ 1.06 Product_SN2 Product (Nu-Me + Br-) TS_SN2->Product_SN2 Intermediate Intermediate (CH3+) TS_SN1->Intermediate Product_SN1 Product (Nu-Me) Intermediate->Product_SN1

Figure 1: Reaction coordinate comparison. The magnitude of the KIE depends on the bonding environment of the Carbon-13 at the Transition State.

Experimental Protocol: The Singleton NMR Method

This protocol uses the Internal Standard Quantitative NMR method. Instead of running two separate kinetic experiments (which introduces large errors), we run a "competitive" experiment where we measure the change in the


 ratio in the recovered starting material as the reaction proceeds.
Safety & Handling of Bromomethane ( )
  • Hazard: MeBr is a neurotoxic gas (bp 3.5°C) and an alkylating agent.

  • Containment: All operations must be performed in a functioning fume hood.

  • Transfer: MeBr should be handled using a vacuum manifold (Schlenk line). Condense the gas into a reaction vessel using liquid nitrogen or a dry ice/acetone bath.

  • Quenching: Excess MeBr must be quenched with an amine solution (e.g., ethanolamine) before disposal.

Experimental Workflow

Materials:

  • Substrate (Nucleophile)[1][2]

  • Bromomethane (Natural abundance or enriched

    
    )
    
  • Solvent (Anhydrous)

  • Internal Standard (Ideally a spectator carbon on the nucleophile, or an inert additive like 1,3,5-trimethoxybenzene if using natural abundance MeBr is not feasible).

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve the nucleophile in the solvent.

    • Introduce MeBr (limiting reagent if analyzing product, or excess if analyzing recovered SM). Recommendation: Use a large scale (e.g., 2-5 mmol) to ensure sufficient material for NMR.

  • The "T0" Sample:

    • Take an aliquot of the reaction mixture before the reaction starts (or a separate blank sample of the starting materials). This establishes the baseline integration ratio

      
      .
      
  • Running the Reaction:

    • Allow the reaction to proceed to high conversion (

      
      ). High conversion is critical for the Singleton method because the isotopic fractionation (enrichment of the slower isotope in the remaining starting material) increases exponentially near completion.
      
  • Workup:

    • Quench the reaction.

    • Recover the unreacted Bromomethane (difficult due to volatility) OR, more commonly, recover the unreacted Nucleophile if the KIE is being measured on the nucleophile.

    • Correction for MeBr: Since MeBr is volatile, the Singleton method is best applied by analyzing the Product ratio at low conversion (

      
      ) or by trapping the unreacted MeBr derivatively.
      
    • Alternative: If measuring the KIE of the Methylation, use Methyl Iodide (

      
      )  as a surrogate if MeBr is too volatile for precise recovery, OR use Quantitative Product Analysis  at low conversion.
      

Revised Protocol for Volatile MeBr (Product Analysis Method): Since recovering unreacted MeBr gas quantitatively is error-prone, we analyze the Product at low conversion.

  • Run reaction to

    
     conversion.
    
  • Isolate the methylated product.

  • Compare the

    
     content of the methyl group in the product (
    
    
    
    ) vs. the original MeBr (
    
    
    ).
Quantitative NMR Acquisition

To detect a 1-5% change in isotope ratio, NMR precision must be extreme.

  • Instrument: 500 MHz or higher.

  • Probe: Cryoprobe preferred for sensitivity.

  • Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker). This suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration, not relaxation dynamics.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longitudinal relaxation time). For methyl groups,
    
    
    is often 2-5 seconds, so
    
    
    should be 15-25 seconds.
  • Scans: Sufficient to achieve S/N > 250:1 (typically 500-1000 scans).

Data Analysis & Interpretation

Calculation

Using the Singleton equation for Product Analysis at Low Conversion :



  • 
    : Fractional conversion (0 to 1).[3]
    
  • 
    : Ratio of 
    
    
    
    in the product (determined by integration of the methyl peak vs. internal standard).
  • 
    : Ratio of 
    
    
    
    in the starting material.

Note: If using enriched


-MeBr mixed with 

-MeBr,

is simply the integration ratio of the two isotopologues if they can be distinguished (unlikely for C isotopes without Mass Spec). Therefore, we rely on Natural Abundance NMR where we integrate the

satellite peaks or the main

peak relative to a standard.
Reference Values Table
MechanismExpected

KIE (

)
Interpretation

1.01 – 1.05 Symmetric TS; bond breaking/forming is synchronous.

1.00 – 1.03 Dissociative; often lower due to equilibrium isotope effects masking the kinetic step.

(Loose)
1.05 – 1.08 "Loose" TS; bond breaking is advanced over bond formation.
Workflow Diagram

Workflow Setup 1. Setup Reaction (Substrate + MeBr) SampleT0 2. T0 Sampling (Analyze Starting Ratios) Setup->SampleT0 Reaction 3. Run Reaction (Low Conversion ~10%) SampleT0->Reaction Quench 4. Quench & Isolate Methylated Product Reaction->Quench NMR 5. Quantitative 13C NMR (Inverse Gated Decoupling) Quench->NMR Calc 6. Calculate KIE Using Singleton Equation NMR->Calc

Figure 2: Experimental workflow for determining KIE via Product Analysis.

Troubleshooting & Critical Considerations

  • Volatility Loss: If MeBr evaporates during the reaction (leak), the fractionation data will be skewed. System Integrity is paramount. Use high-vacuum grease and Teflon seals.

  • Integration Errors: Phasing and baseline correction in NMR must be perfect. Do not use "Auto-Phase." Manually correct the baseline.

  • Temperature: KIEs are temperature dependent. Ensure the reaction temperature is controlled to

    
    .
    

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance.[4] Journal of the American Chemical Society.[5]

  • Westaway, K. C. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Advances in Physical Organic Chemistry.

  • Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society.[5]

  • Paneth, P. (1987). Carbon-13 kinetic isotope effects in the solvolysis of methyl bromide. Journal of the American Chemical Society.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Background 13C Quantification & Correction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantifying and correcting for background 13C abundance in Metabolic Flux Analysis (MFA) and Stable Isotope Tracing.

Mission Statement

Welcome to the Stable Isotope Technical Support Center. As your Senior Application Scientist, my goal is to move you beyond simple "black-box" data processing. Accurate Metabolic Flux Analysis (MFA) relies on distinguishing the tracer-derived signal from the natural isotopic background. This guide provides the mechanistic understanding, experimental controls, and computational workflows required to rigorously correct for natural abundance (NA) and tracer impurity.

Module 1: Diagnostic Fundamentals (The "Why")

Q: Why do I see M+1 and M+2 signals in my completely unlabeled control samples?

A: This is not contamination; it is probability. Carbon-13 (


C) occurs naturally in the biosphere at an abundance of approximately 1.109% . The remaining 98.89%  is Carbon-12 (

C).

In a mass spectrometer, you are not measuring a single atom; you are measuring molecules composed of


 carbon atoms. The probability of finding heavy isotopes follows a Binomial Distribution . As the carbon backbone length (

) increases, the likelihood of a molecule containing at least one naturally occurring

C atom increases drastically.

For a molecule with


 carbons:
  • M+0 (Monoisotopic): All carbons are

    
    C. 
    
    
    
  • M+1: One carbon is

    
    C. 
    
    
    

Example: In a C16 fatty acid (Palmitate), the natural M+1 signal is substantial (~17%), even without any tracer. If you fail to correct for this, you will falsely attribute this signal to your metabolic tracer.

Visualization: The Isotope Probability Tree

The following diagram illustrates how natural abundance generates "false" labeling signals in a 3-carbon molecule (e.g., Pyruvate).

IsotopeTree Start Carbon Source (Natural Abundance) C1 Carbon 1 Start->C1 C2 Carbon 2 C1->C2 1.1% chance of 13C C3 Carbon 3 C2->C3 Result0 M+0 (All 12C) ~96.7% C3->Result0 Most Likely Result1 M+1 (One 13C) ~3.2% C3->Result1 Common Background Result2 M+2 (Two 13C) ~0.04% C3->Result2 Rare Background

Figure 1: Probability flow of natural 13C incorporation. Even in "unlabeled" samples, statistical probability dictates the presence of M+1 and M+2 isotopologues.

Module 2: Experimental Setup & Controls (The "How")

Q: What specific controls do I need to run to validate my correction?

A: You cannot rely solely on software defaults. You must generate empirical baselines. The correction algorithms assume a theoretical distribution, but matrix interferences or detector saturation can skew this.

Protocol: The "Zero-Time" & Unlabeled Matrix Control

Objective: Establish the empirical Mass Distribution Vector (MDV) for the unlabeled metabolite in your specific biological matrix.

  • Preparation:

    • Control A (Unlabeled Matrix): Grow your cells/tissue in standard glucose media (unlabeled). Perform the exact extraction and derivatization steps as your labeled samples.

    • Control B (Zero-Time): If performing a time-course, harvest cells immediately after adding the tracer (

      
      ).
      
  • Acquisition:

    • Inject Control A before any labeled samples to prevent carryover.

    • Ensure the detector is within the linear dynamic range (avoid saturation). Saturation flattens the M+0 peak, artificially inflating M+1/M+2 ratios.

  • Validation:

    • Compare the measured MDV of Control A against the theoretical MDV (calculated by your software).

    • Pass Criteria: Deviation < 2%. If deviation is high, check for co-eluting contaminants or integration errors.

Data Table: Control Types & Purposes
Control TypeCompositionPurposeCritical For
Instrument Blank Solvent onlyDetect system carryover/ghost peaks.QC
Unlabeled Standard Pure metabolite in solventValidate theoretical natural abundance (NA) calculations.Algorithm Check
Unlabeled Matrix Biological extract (no tracer)Detect matrix interferences (co-eluting peaks) that mimic isotopes.Background Correction
Zero-Time Point Labeled media,

harvest
Confirm "rapid equilibrium" hasn't occurred during quenching.Kinetic Flux

Module 3: Computational Correction (The "Math")

Q: How does the software mathematically remove the background?

A: It uses Linear Algebra, specifically Matrix Inversion . The measured distribution (


) is a linear combination of the true tracer enrichment (

) distorted by the natural abundance correction matrix (

).
The Equation

[1]

To find the true enrichment, we invert the matrix:



The Derivatization Problem (GC-MS Specific)

In GC-MS, you must derivatize metabolites (e.g., TBDMS, MOX) to make them volatile. These agents add carbons that are never labeled by your tracer but always contribute natural 13C background.

  • Rule: You must define the chemical formula of the entire derivatized fragment , not just the metabolite.

  • Example: Lactate (C3) + TBDMS (C6) = Measured Fragment (C9). The software corrects for the natural abundance of all 9 carbons.

Visualization: The Correction Workflow

CorrectionWorkflow RawData Raw MS Data (Integrated Peak Areas) Inversion Matrix Inversion (M_corr = inv(C) * M_meas) RawData->Inversion Formula Chemical Formula (Metabolite + Deriv. Agent) MatrixGen Generate Correction Matrix (C_NA) (Binomial Expansion) Formula->MatrixGen Purity Tracer Purity (e.g., 99% 13C) Purity->MatrixGen MatrixGen->Inversion Result Corrected MDV (True Enrichment) Inversion->Result

Figure 2: Computational workflow for Natural Abundance Correction (NAC). The raw data is deconvolved using a matrix derived from the molecule's total elemental composition.

Module 4: Advanced Troubleshooting & FAQs

Q: My corrected data shows negative fractional abundances (e.g., -2%). How is this possible?

A: Negative values are physically impossible but mathematically common. They indicate Over-Correction . Root Causes:

  • Incorrect Formula: You included derivatization atoms in the formula but are analyzing an underivatized fragment (or vice versa).

  • Low Signal-to-Noise: In low-abundance metabolites, noise in the M+1/M+2 channels is subtracted as if it were natural abundance, driving the result below zero.

  • Resolution Mismatch: In High-Resolution MS (Orbitrap/FT-ICR), you might be resolving the

    
    N or 
    
    
    
    O peak from the
    
    
    C peak. If you apply a standard "Low Res" correction algorithm (like standard IsoCor), it will subtract the theoretical
    
    
    N abundance from your
    
    
    C signal, causing negative values.

Fix: Use resolution-aware software like AccuCor or IsoCorrectoR for HRMS data [1, 3].

Q: How do I handle "Tracer Impurity"?

A: Most commercial [U-13C]glucose is ~99% pure. The 1% impurity is


C.
  • Impact: This lowers the M+n peak and increases M+(n-1).

  • Correction: Input the specific purity (from your Certificate of Analysis) into the software. The correction matrix (

    
    ) will be adjusted to account for the probability of tracer impurity.
    
Q: Can I manually correct using a spreadsheet?

A: For simple C3 molecules, yes. For complex networks, no . Manual calculation fails to account for the "cascading" effect where M+2 contributes to M+3 background, etc. Always use validated algorithms like IsoCor (Python) or IsoCorrectoR (R).

References

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of high-resolution mass spectrometry data. Analytical Chemistry.[2]

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][4][5][6] Nature Protocols.[2][4]

  • Paul, P., et al. (2022).IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics.

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[7][8] Bioinformatics.[7]

Sources

Validation & Comparative

A Researcher's Guide to Specific Methylation: Bromomethane-13C vs. Diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical synthesis, particularly within drug discovery and development, the precise introduction of a methyl group is a fundamental and often pivotal transformation. The choice of methylating agent can profoundly impact reaction efficiency, substrate compatibility, and, critically, laboratory safety. This guide provides an in-depth comparison of two distinct methylating agents: the isotopically labeled and versatile Bromomethane-13C and the highly reactive yet notoriously hazardous Diazomethane. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific methylation reactions.

The Critical Role of Methylation in Scientific Advancement

Methylation, the addition of a methyl group (-CH₃) to a substrate, is a cornerstone of organic chemistry and holds significant sway in the pharmaceutical sciences. It can alter a molecule's steric profile, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic properties. The use of isotopically labeled methylating agents, such as this compound, further empowers researchers to trace metabolic pathways and elucidate reaction mechanisms through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[][2][3][4]

At a Glance: Key Decision-Making Factors

FeatureThis compoundDiazomethane
Primary Use Introduction of a ¹³C-labeled methyl group for isotopic tracing and mechanistic studies.Highly efficient methylation of carboxylic acids and phenols.
Reactivity Moderately reactive S_N2 electrophile. Requires activation of the substrate (e.g., deprotonation).Extremely reactive; readily methylates acidic protons without the need for a strong base.
Substrate Specificity Broad; can methylate a variety of nucleophiles (O, N, S).Highly selective for acidic protons, primarily carboxylic acids (pKa ~5) and phenols (pKa ~10).[][5]
Safety Profile Toxic and a suspected carcinogen. Volatile liquid requiring careful handling in a fume hood.Extremely toxic, explosive, and carcinogenic gas.[6][7] Requires specialized glassware and handling procedures.
Handling Commercially available as a neat liquid or in solution. Handled with standard laboratory precautions for toxic reagents.Typically generated in situ immediately before use to minimize risk.[8]
Byproducts Bromide salts.Nitrogen gas (N₂), which is non-polluting but requires proper venting.[9]

Delving into the Reagents: A Detailed Analysis

This compound: The Precision Tool for Isotopic Labeling

This compound (¹³CH₃Br) is a valuable reagent for introducing a stable isotope label into a molecule. This isotopic enrichment allows for the unambiguous tracking of the methyl group in subsequent biological or chemical transformations, providing invaluable data for drug metabolism studies and reaction mechanism elucidation.[][2][3][4]

Mechanism of Action:

This compound acts as an electrophile in a typical bimolecular nucleophilic substitution (S_N2) reaction. The carbon atom, being attached to the electronegative bromine atom, carries a partial positive charge and is susceptible to attack by a nucleophile. For the methylation of an alcohol or phenol, the hydroxyl group must first be deprotonated by a base to form a more potent alkoxide or phenoxide nucleophile.

Diagram: S_N2 Methylation with this compound

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) RO_neg R-O⁻ (Alkoxide/Phenoxide) ROH->RO_neg Proton Transfer Base Base BH_pos B-H⁺ Base->BH_pos RO_neg2 R-O⁻ C13H3Br ¹³CH₃-Br RO_neg2->C13H3Br Nucleophilic Attack Product R-O-¹³CH₃ (Methylated Product) C13H3Br->Product Br_neg Br⁻ C13H3Br->Br_neg Leaving Group Departure

Caption: S_N2 methylation pathway using this compound.

Advantages:

  • Isotopic Labeling: Its primary advantage is the introduction of a ¹³C label, crucial for metabolic and mechanistic studies.[][2][3][4]

  • Versatility: It can be used to methylate a wide range of nucleophiles, including amines and thiols, in addition to hydroxyl groups.

  • Commercial Availability: Readily available from various chemical suppliers.

Limitations:

  • Moderate Reactivity: Generally requires a base to activate the substrate, which may not be compatible with sensitive functional groups.

  • Toxicity: Bromomethane is toxic and a suspected carcinogen, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]

Diazomethane: The Powerhouse of Methylation

Diazomethane (CH₂N₂) is a highly reactive gas renowned for its ability to rapidly and cleanly methylate carboxylic acids and phenols under mild conditions.[6][9]

Mechanism of Action:

The methylation of a carboxylic acid with diazomethane proceeds through a two-step mechanism. First, the acidic proton of the carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the highly reactive methyldiazonium species in an S_N2 reaction, displacing nitrogen gas as an excellent leaving group.[9]

Diagram: Diazomethane Methylation of a Carboxylic Acid

G cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack RCOOH R-COOH (Carboxylic Acid) RCOO_neg R-COO⁻ (Carboxylate) RCOOH->RCOO_neg CH2N2 CH₂N₂ (Diazomethane) CH3N2_pos CH₃-N₂⁺ (Methyldiazonium) CH2N2->CH3N2_pos Proton Transfer RCOO_neg2 R-COO⁻ CH3N2_pos2 CH₃-N₂⁺ RCOO_neg2->CH3N2_pos2 Nucleophilic Attack Product R-COOCH₃ (Methyl Ester) CH3N2_pos2->Product N2 N₂ (Nitrogen Gas) CH3N2_pos2->N2 Leaving Group Departure

Caption: Mechanism of carboxylic acid methylation by diazomethane.

Advantages:

  • High Reactivity and Yield: Reacts rapidly and often quantitatively with carboxylic acids and phenols at room temperature.[6]

  • Mild Conditions: Does not require harsh bases or high temperatures.

  • Clean Reaction: The only byproduct is nitrogen gas, simplifying purification.[9]

Limitations:

  • Extreme Hazard: Diazomethane is a highly toxic, explosive, and carcinogenic gas.[6][7] It is sensitive to shock, light, and rough surfaces.

  • Limited Substrate Scope: Primarily effective for acidic protons and is generally unreactive towards less acidic alcohols without a catalyst.[][5]

  • Handling Complexity: Due to its instability, it is almost always generated in situ for immediate consumption, requiring specialized equipment and procedures.[8]

Head-to-Head: A Comparative Summary

ParameterThis compoundDiazomethaneThe Better Choice When...
Yield (Typical) Good to excellent, but dependent on base and substrate.Excellent to quantitative for ideal substrates.[6]Diazomethane for high-yield methylation of simple carboxylic acids and phenols.
Reaction Time Can range from hours to overnight.Typically very fast, often complete within minutes.Diazomethane for rapid transformations.
Safety Toxic, handle with care.Extremely hazardous (toxic, explosive).This compound is significantly safer, though still requires precautions.
Cost-Effectiveness Generally more expensive due to the isotopic label.Reagents for in-situ generation are relatively inexpensive, but specialized equipment adds to the cost.Diazomethane (in terms of reagent cost) for non-labeled methylation.
Ease of Use Relatively straightforward for those familiar with handling toxic liquids.Requires significant expertise and specialized setup for safe generation and use.This compound for ease of handling and broader accessibility.

Experimental Protocols: A Practical Guide

Protocol 1: Methylation of a Phenol using this compound

This protocol details the O-methylation of a generic phenol using this compound.

Materials:

  • Phenol (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

  • This compound (1.1 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the this compound via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Diagram: Workflow for Phenol Methylation with this compound

G Start Dissolve Phenol in DMF Deprotonation Add NaH at 0°C Start->Deprotonation Methylation Add ¹³CH₃Br, Stir at RT Deprotonation->Methylation Quench Quench with aq. NH₄Cl Methylation->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification

Caption: Experimental workflow for phenol methylation.

Protocol 2: In-Situ Generation and Methylation of a Carboxylic Acid with Diazomethane

This protocol outlines the small-scale, in-situ generation of diazomethane from Diazald® and its immediate use for the methylation of a carboxylic acid. This procedure must be performed in a dedicated fume hood with a blast shield and by personnel experienced in handling diazomethane.

Materials:

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Diethyl ether

  • Ethanol

  • Potassium hydroxide (KOH) solution (aqueous)

  • Carboxylic acid (1.0 mmol)

  • Specialized diazomethane generation glassware (e.g., with clear-seal joints)

  • Ice bath

Procedure:

  • Assemble the diazomethane generation apparatus in a fume hood behind a blast shield.

  • In the generating flask, dissolve Diazald® in diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add the aqueous KOH solution to the Diazald® solution. A yellow gas (diazomethane) will begin to distill with the ether.

  • Collect the ethereal solution of diazomethane in a receiving flask, also cooled in an ice bath, containing the carboxylic acid dissolved in a minimal amount of a co-solvent like methanol if necessary.

  • The yellow color of the diazomethane solution will dissipate as it reacts with the carboxylic acid. Continue the distillation until the yellow color persists, indicating an excess of diazomethane and the completion of the reaction.

  • Carefully quench any excess diazomethane by the slow addition of a weak acid (e.g., acetic acid) until the yellow color disappears.

  • The resulting solution contains the methyl ester, which can be worked up by washing with a dilute base and water, followed by drying and removal of the solvent.

G Start Prepare Diazald® Solution Generation Add KOH, Distill CH₂N₂/Ether Start->Generation Reaction Collect Distillate in Carboxylic Acid Solution Generation->Reaction Quench Quench Excess CH₂N₂ with Acetic Acid Reaction->Quench Workup Aqueous Workup and Purification Quench->Workup

Sources

A Senior Application Scientist's Guide to Validating the Position of the ¹³C Label in Synthesized Bromomethane-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise incorporation of stable isotopes is not merely a synthetic challenge but a foundational requirement for mechanistic studies, quantitative analyses, and the development of internal standards. This guide provides an in-depth comparison of analytical techniques to validate the atomic position of the ¹³C label in bromomethane-¹³C. We will delve into the "why" behind experimental choices, ensuring a self-validating analytical workflow.

The Critical Importance of Positional Validation

Bromomethane (CH₃Br), a simple molecule, serves as a fundamental building block in synthetic chemistry and as a methylating agent in various chemical and biological studies. When labeled with ¹³C, it becomes a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and as an internal standard in mass spectrometry-based quantification. However, the utility of ¹³C-bromomethane is entirely dependent on the precise and confirmed location of the ¹³C isotope. An incorrect or scrambled label can lead to erroneous data interpretation, jeopardizing research outcomes. Therefore, rigorous validation of the ¹³C position is a non-negotiable step in the quality control of this essential labeled compound.

A Comparative Analysis of Validation Methodologies

The primary methods for validating the position of the ¹³C label in bromomethane are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Vibrational spectroscopy offers a complementary, albeit less definitive, approach.

Technique Principle Strengths Limitations Best Suited For
¹³C NMR Direct detection of the ¹³C nucleus and its chemical environment.Unambiguous confirmation of the labeled carbon's position. Provides information on isotopic purity.Lower sensitivity compared to ¹H NMR. Requires a higher concentration of the labeled compound.Definitive positional validation and isotopic enrichment determination.
¹H NMR Observation of spin-spin coupling between the ¹³C nucleus and adjacent protons.High sensitivity. Confirms the connectivity between the ¹³C and protons.Indirect method for ¹³C position. Coupling constants can sometimes be complex to analyze.Rapid and sensitive confirmation of the label's position relative to protons.
GC-MS Separation by gas chromatography followed by mass analysis of the molecule and its fragments.High sensitivity and specificity. Provides molecular weight confirmation and fragmentation patterns.Fragmentation can sometimes be ambiguous for positional information in small molecules.Confirmation of isotopic incorporation and molecular integrity, especially for volatile compounds.
IR/Raman Spectroscopy Isotopic substitution causes a shift in vibrational frequencies.Non-destructive. Can provide information about changes in bond vibrations.The frequency shift can be small and difficult to interpret definitively for positional information alone.Complementary technique to confirm isotopic substitution.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and direct method for determining the position of the ¹³C label.

Caption: Workflow for NMR-based validation of Bromomethane-¹³C.

  • Sample Preparation: Dissolve an accurately weighed sample of the synthesized Bromomethane-¹³C in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. For bromomethane, a single peak is expected. The chemical shift of this peak is indicative of the carbon's chemical environment (attached to a bromine atom).[1]

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The protons on the methyl group will appear as a singlet in the unlabeled compound. In the ¹³C-labeled compound, this singlet will be split into a doublet due to one-bond coupling with the ¹³C nucleus (¹JCH).

  • Data Analysis:

    • ¹³C Spectrum: Confirm the presence of a single peak at the expected chemical shift for bromomethane (around 10 ppm).[2] The absence of a signal at the chemical shift for any potential unlabeled bromomethane starting material confirms high isotopic enrichment.

    • ¹H Spectrum: Observe the doublet for the methyl protons. The magnitude of the coupling constant (¹JCH, typically around 150 Hz) is characteristic of a direct C-H bond and provides definitive proof that the ¹³C label is on the methyl carbon.[2]

Spectrum Expected Observation for Bromomethane-¹³C Interpretation
¹³C NMR A single peak around δ 10 ppm.Confirms the presence of a carbon atom attached to a bromine.
¹H NMR A doublet around δ 2.68 ppm with a coupling constant (¹JCH) of ~150 Hz.The splitting of the proton signal into a doublet confirms that the carbon they are attached to is a ¹³C atom.
Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Confirmation

GC-MS is an excellent technique for confirming the incorporation of the ¹³C label and assessing the purity of the volatile bromomethane.

Caption: Workflow for GC-MS based validation of Bromomethane-¹³C.

  • Sample Introduction: Inject a small, precise volume of a dilute solution of the synthesized Bromomethane-¹³C into the GC-MS system.

  • GC Separation: The volatile bromomethane will travel through the GC column and be separated from any impurities.

  • MS Detection: As the bromomethane elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting molecular ion and any fragment ions are detected.

  • Data Analysis:

    • Molecular Ion: Look for the molecular ion peak. For unlabeled bromomethane (¹²CH₃Br), the major isotopologues are at m/z 94 (with ⁷⁹Br) and 96 (with ⁸¹Br). For Bromomethane-¹³C (¹³CH₃Br), these peaks will be shifted to m/z 95 and 97, respectively.[3]

    • Fragment Ions: The primary fragment ion for bromomethane is the methyl cation (CH₃⁺). For the unlabeled compound, this will be at m/z 15. For the ¹³C-labeled compound, this will be at m/z 16. The presence of a strong signal at m/z 16 confirms the ¹³C is on the methyl group.

Ion Expected m/z for ¹²CH₃Br Expected m/z for ¹³CH₃Br Interpretation
[M]⁺ (with ⁷⁹Br) 9495Confirms a mass increase of 1 Da in the molecular ion.
[M]⁺ (with ⁸¹Br) 9697Confirms a mass increase of 1 Da in the molecular ion.
[CH₃]⁺ 1516Confirms the ¹³C label is on the methyl fragment.

Trustworthiness Through Self-Validating Systems

A robust validation strategy relies on the orthogonality of the analytical techniques. By combining NMR and GC-MS, we create a self-validating system.

  • NMR provides definitive positional information.

  • GC-MS confirms the mass shift in the intact molecule and key fragments, corroborating the NMR data with high sensitivity.

Discrepancies between the two techniques would immediately flag a potential issue with the synthesis or the sample integrity, prompting further investigation.

Authoritative Grounding and Comprehensive References

The methodologies described are based on fundamental principles of analytical chemistry and are widely accepted in the scientific community. For further reading and a deeper understanding of the principles involved, please refer to the following resources.

References

  • ¹³C-NMR in Isotopic Labeling Studies. Chemistry LibreTexts. [Link]

  • ¹³C NMR spectrum of bromomethane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • ¹H NMR spectrum of bromomethane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Bromomethane (T3D1787). Exposome-Explorer - IARC. [Link]

  • Fast GCMSMS Analysis of 76 VOC Compounds using Headspace-Trap Sampling. GL Sciences. [Link]

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A Senior Application Scientist's Guide to Cost-Effective 13C Labeling: Bromomethane-13C and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and metabolic research, stable isotope labeling is an indispensable tool. Among the various isotopes, Carbon-13 (¹³C) has emerged as a particularly powerful tracer for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding drug-receptor interactions.[1][2][3] The choice of the ¹³C source, however, is a critical decision that balances scientific requirements with budgetary constraints. This guide provides an in-depth comparison of Bromomethane-¹³C with other common ¹³C sources, offering a cost-effectiveness analysis supported by experimental insights to inform your research.

The Critical Role of ¹³C Labeling in Advancing Research

The incorporation of ¹³C into molecules allows researchers to track their fate in complex biological systems with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][] This has profound implications in drug development, where understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount.[1][5] By tracing the metabolic journey of a ¹³C-labeled drug candidate, scientists can identify metabolites, assess bioavailability, and uncover potential toxicities early in the development pipeline.[1]

Choosing Your ¹³C Source: A Multifaceted Decision

The selection of an appropriate ¹³C-labeling reagent is not a one-size-fits-all scenario. It depends on several factors, including the target molecule, the desired labeling position, the required isotopic enrichment, and, crucially, the cost.[6] We will now delve into a comparative analysis of Bromomethane-¹³C and other widely used ¹³C sources.

¹³C Methylating Agents: A Head-to-Head Comparison

For introducing a ¹³C-labeled methyl group, researchers have several options, with Bromomethane-¹³C and Iodomethane-¹³C being two common choices.

FeatureBromomethane-¹³C (¹³CH₃Br)Iodomethane-¹³C (¹³CH₃I)
Reactivity GoodExcellent
Leaving Group Bromide (Br⁻)Iodide (I⁻)
Cost Generally lowerGenerally higher
Handling Gas at room temperature, requires careful handlingLiquid at room temperature, easier to handle

Expertise & Experience in Action:

The higher reactivity of iodomethane in Sₙ2 reactions is attributed to the superior leaving group ability of the iodide ion compared to bromide.[7][8] This can translate to higher reaction yields and shorter reaction times. However, this enhanced reactivity comes at a higher price point. For many applications, the reactivity of bromomethane is sufficient, making it a more cost-effective choice. The gaseous nature of bromomethane at standard temperature and pressure necessitates specialized handling procedures, which may add to the overall experimental complexity and cost.

Cost-Effectiveness Analysis of ¹³C Methylating Agents

To provide a clearer picture of the cost implications, the following table presents a snapshot of approximate pricing for Bromomethane-¹³C and Iodomethane-¹³C from a leading supplier. Please note that prices are subject to change and may vary between suppliers.

CompoundSupplierQuantityApproximate Price (USD)Price per Gram (USD)
Bromomethane (¹³C, 99%)Cambridge Isotope Laboratories1 L$666N/A (Gas)
Iodomethane-¹³C (99 atom % ¹³C)Sigma-Aldrich1 g$163$163
Iodomethane-¹³C (99 atom % ¹³C)Sigma-Aldrich5 g$598$119.60
Iodomethane-¹³C (99 atom % ¹³C)Sigma-Aldrich10 g$788$78.80

Trustworthiness in Application:

While Iodomethane-¹³C appears more expensive on a per-unit basis, its higher density and liquid form allow for more straightforward measurement and handling compared to the gaseous Bromomethane-¹³C. The choice between the two often hinges on the specific reaction conditions and the scale of the synthesis. For large-scale labeling, the potentially higher efficiency of Iodomethane-¹³C might offset its initial higher cost.

Beyond Methylation: A Broader Look at ¹³C Sources

The introduction of a ¹³C label is not limited to methylation. Other versatile and widely used ¹³C sources include Formaldehyde-¹³C and D-Glucose-¹³C₆.

Formaldehyde-¹³C: A Versatile C1 Building Block

Formaldehyde-¹³C is a valuable reagent for introducing a single labeled carbon atom in various synthetic transformations, particularly in proteomics for differential isotopic labeling.[9]

D-Glucose-¹³C₆: The Workhorse of Metabolic Labeling

Uniformly labeled D-Glucose-¹³C₆ is a cornerstone for studying cellular metabolism.[3] By feeding cells with this labeled substrate, researchers can trace the flow of carbon through central metabolic pathways like glycolysis and the TCA cycle, providing a dynamic view of cellular physiology.[3]

Cost Comparison of Alternative ¹³C Sources
CompoundSupplierQuantityApproximate Price (USD)Price per Gram (USD)
Formaldehyde (¹³C, 99%) ~20% w/w in H₂OCambridge Isotope Laboratories1 g$595$595
D-Glucose (¹³C₆, 99%)Cambridge Isotope Laboratories2 g$748$374

Experimental Protocols: Putting Theory into Practice

To ensure the successful implementation of your ¹³C labeling strategy, detailed and validated protocols are essential.

Experimental Workflow for ¹³C Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Target Molecule & Labeling Strategy reagent Procure ¹³C Reagent start->reagent setup Reaction Setup reagent->setup reaction Labeling Reaction setup->reaction workup Work-up & Purification reaction->workup analysis Isotopic Enrichment Analysis (MS/NMR) workup->analysis data Data Interpretation analysis->data end end data->end Conclusion

Caption: A generalized workflow for a ¹³C labeling experiment.

Protocol 1: Synthesis of ¹³C-Methyl Isocyanide using Iodomethane-¹³C

This protocol demonstrates a common application of Iodomethane-¹³C in the synthesis of a labeled probe for studying heme proteins.[10]

Materials:

  • Iodomethane-¹³C (from a reputable supplier like Cambridge Isotope Laboratories or Sigma-Aldrich)[10]

  • Silver cyanide

  • Thick-walled glass tube

  • Acetylene torch

  • Mineral oil bath and hot plate

  • Vacuum distillation apparatus

Procedure:

  • In a thick-walled glass tube, combine 1 mmol of Iodomethane-¹³C and 2 mmol of silver cyanide.[10]

  • Seal the glass tube using an acetylene torch. (Caution: This step should be performed by trained personnel in a fume hood with appropriate safety precautions).

  • Heat the sealed tube in a mineral oil bath at 95°C for 1 hour.[10]

  • After cooling, carefully open the tube and quench the reaction mixture.

  • Purify the crude ¹³C-methyl isocyanide via vacuum distillation.[10] A second purification can be performed using bulb-to-bulb distillation. The expected yield is approximately 21%.[10]

Protocol 2: Metabolic Labeling of Adherent Mammalian Cells with D-Glucose-¹³C₆

This protocol outlines the general steps for tracing metabolic pathways in cultured cells using uniformly labeled glucose.

Materials:

  • Adherent mammalian cells

  • Standard cell culture medium

  • Glucose-free medium

  • D-Glucose-¹³C₆

  • Dialyzed fetal bovine serum (FBS)

  • Ice-cold phosphate-buffered saline (PBS)

  • Metabolite extraction solvent (e.g., 80:20 methanol:water)

Procedure:

  • Culture adherent mammalian cells to the desired confluency in standard medium.

  • To initiate labeling, aspirate the standard medium, wash the cells once with pre-warmed glucose-free medium.

  • Add the pre-warmed ¹³C-labeling medium (glucose-free medium supplemented with D-Glucose-¹³C₆ and dialyzed FBS) to the cells.

  • Incubate the cells for a sufficient period to achieve isotopic steady state in the metabolites of interest (this can range from minutes to hours).

  • To quench metabolism, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

  • Add ice-cold metabolite extraction solvent to the cells and incubate on ice.

  • Collect the cell lysate and centrifuge to pellet cell debris.

  • The supernatant containing the extracted metabolites is now ready for analysis by MS or NMR.

Concluding Remarks: A Strategic Approach to ¹³C Labeling

The choice of a ¹³C source is a strategic decision that directly impacts the cost and efficiency of your research. While Bromomethane-¹³C presents a more economical option for ¹³C-methylation, its gaseous nature requires careful handling. Iodomethane-¹³C, although more expensive, offers higher reactivity and greater ease of use in many synthetic applications. For metabolic studies, D-Glucose-¹³C₆ remains the gold standard, providing a comprehensive view of cellular carbon metabolism.

By carefully considering the specific requirements of your experiment, including the target molecule, desired labeling efficiency, and available budget, you can select the most cost-effective ¹³C source to advance your research in drug discovery and development.

References

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. (n.d.). Bentham Science. Retrieved February 20, 2026, from [Link]

  • The use of stable isotope labelling for the analytical chemistry of drugs. (2011). PubMed. Retrieved February 20, 2026, from [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). LinkedIn. Retrieved February 20, 2026, from [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (2014). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved February 20, 2026, from [Link]

  • Classical and Modern Methods for Carbon Isotope Labeling. (2025). An-Najah National University. Retrieved February 20, 2026, from [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science. Retrieved February 20, 2026, from [Link]

  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. (2011). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI. Retrieved February 20, 2026, from [Link]

  • An economic approach to efficient isotope labeling in insect cells using homemade 15N-, 13C- and 2H-labeled yeast extracts. (2015). PubMed. Retrieved February 20, 2026, from [Link]

  • Determination of isotopic enrichments of [1-13C]homocysteine, [1-13C]methionine and [2H3-methyl-1-13C]methionine in human plasma by gas chromatography-negative chemical ionization mass spectrometry. (2000). PubMed. Retrieved February 20, 2026, from [Link]

  • The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites. (2012). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Quantitative 13C NMR spectroscopic studies on the equilibrium of formaldehyde with its releasing cosmetic preservatives. (2007). PubMed. Retrieved February 20, 2026, from [Link]

  • Determination of 13C isotopic enrichment of glutathione and glycine by gas chromatography/combustion/isotope ratio mass spectrometry after formation of the N- or N,S-ethoxycarbonyl methyl ester derivatives. (2007). PubMed. Retrieved February 20, 2026, from [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Retrieved February 20, 2026, from [Link]

  • Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. (2020). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Dynamic 13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains. (2012). PubMed. Retrieved February 20, 2026, from [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (2025). bioRxiv. Retrieved February 20, 2026, from [Link]

  • Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). 13cflux.net. Retrieved February 20, 2026, from [Link]

  • Methyl Iodide. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • C13 Stable Isotope Labeled Biomolecules Market Research Report: Industry Growth with a Projected CAGR of 4.2% from 2025 to 2032. (2024). Apiary. Retrieved February 20, 2026, from [Link]

  • Carbon-13 nuclear magnetic resonance analysis of formaldehyde free preservatives. (2012). PubMed. Retrieved February 20, 2026, from [Link]

  • Iodomethane vs. Alternatives: A Comparative Look in Chemical Synthesis. (2026). Tethys Chemical. Retrieved February 20, 2026, from [Link]

  • Iodotrimethylsilane. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • Comparison of three methods for the methylation of aliphatic and aromatic compounds. (2017). Rapid Communications in Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone C?? and side-chain methyl positions in proteins. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Simultaneous Observation of 2H and 13C Enrichment of Methyl Phosphonic Acid via Orbitrap-IRMS With Applications to Nerve Agent Forensics. (2024). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers. Retrieved February 20, 2026, from [Link]

  • 13C-Stable Isotope Labeling. (n.d.). University of North Texas. Retrieved February 20, 2026, from [Link]

  • Methyl Iodide Comparison to Methyl Bromide. (n.d.). United Nations Environment Programme. Retrieved February 20, 2026, from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Methylome analysis using MeDIP-seq with low DNA concentrations. (2011). Nature Protocols. Retrieved February 20, 2026, from [Link]

  • Late-Stage Methylation of Drug Molecules. (2023). YouTube. Retrieved February 20, 2026, from [Link]

  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Sample preparation for genome wide DNA methylation analysis. (2022). protocols.io. Retrieved February 20, 2026, from [Link]

  • MeDIP Application Protocol. (n.d.). EpigenTek. Retrieved February 20, 2026, from [Link]

  • DNA Methylation Protocols. (2002). SpringerLink. Retrieved February 20, 2026, from [Link]

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A Comparative Guide to Bromomethane-13C for Isotopic Labeling and Derivatization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification and structural elucidation of molecules within complex biological matrices is a perpetual challenge. Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as an indispensable tool for tackling this complexity. Among the array of available reagents, isotopically labeled methylating agents are of paramount importance for enhancing the analytical performance of compounds bearing active hydrogens, such as thiols, phenols, and carboxylic acids.

This guide provides an in-depth comparative analysis of Bromomethane-13C (¹³CH₃Br), a key reagent for introducing a stable isotopic label through methylation. We will objectively evaluate its performance characteristics against other common methylating agents, grounded in established chemical principles and supported by experimental data from the literature. This document is designed to provide the technical insights necessary to make informed decisions when selecting a derivatization strategy for quantitative and metabolic studies.

The Principle of Isotopic Derivatization

The core objective of derivatization in mass spectrometry is to chemically modify an analyte to improve its analytical characteristics. This can include increasing its volatility for gas chromatography (GC), enhancing its ionization efficiency for electrospray ionization (ESI), or directing its fragmentation in tandem MS (MS/MS) experiments.[1][2] When the derivatizing agent contains a stable isotope, it imparts a specific mass shift to the analyte, creating an isotopic "tag."

This tag serves two primary functions:

  • Relative and Absolute Quantification: By comparing the MS signal intensity of the naturally abundant analyte with that of an isotopically labeled internal standard (generated via derivatization), precise quantification can be achieved.

  • Metabolic Flux Analysis: Introducing a ¹³C-labeled substrate or reagent into a biological system allows researchers to trace the incorporation of the ¹³C label into various metabolites, providing a detailed map of metabolic pathways and their kinetics.[3][4]

An ideal isotopic derivatizing agent should exhibit high reaction efficiency, specificity towards the target functional group, produce stable derivatives, and be easy to handle.[2]

This compound: A Profile

Bromomethane, a simple haloalkane, acts as an electrophilic methylating agent in nucleophilic substitution reactions (typically Sₙ2). The ¹³C-label provides a +1 Da mass shift per methyl group compared to the natural abundance ¹²C version, a critical feature for distinguishing the labeled compound from its unlabeled counterpart in mass spectrometry.

Key Physicochemical Properties:
  • Formula: ¹³CH₃Br

  • Molecular Weight: 95.94 g/mol (for ¹³C, ⁷⁹Br) / 97.94 g/mol (for ¹³C, ⁸¹Br)

  • Boiling Point: 3.6 °C

  • Reactivity: Acts as a methylating agent for soft nucleophiles.

Comparative Analysis of Methylating Agents

The selection of a methylating agent is a critical decision in experimental design. Here, we compare this compound to several common alternatives, evaluating them on reactivity, safety, and analytical performance.

This compound vs. Deuterated Methylating Agents (e.g., CD₃Br, CD₃I)

A frequent choice for isotopic labeling is the use of deuterium (²H or D). While effective, deuterium labeling can introduce analytical complications that are elegantly avoided by using ¹³C.

FeatureThis compound (¹³CH₃Br)Deuterated Methyl Bromide (CD₃Br)Scientific Rationale
Mass Shift +1 Da (per ¹³C)+3 Da (per CD₃ group)The larger mass shift of the CD₃ group can be advantageous for moving the derivatized peak out of a region with high background interference.
Chromatography Co-elutes with unlabeled and other isotopically labeled analogues.May exhibit slight chromatographic separation from the protium (¹H) analogue, especially in high-resolution liquid chromatography.[5]The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in polarity and retention time. This can compromise quantification accuracy if the peak integration is not handled carefully.[5][6]
Kinetic Isotope Effect (KIE) Minimal (k¹²C/k¹³C ≈ 1.04 - 1.08).[7]Can be significant (kH/kD ≈ 6-10 for primary KIEs where a C-H bond is broken).[7][8]The KIE for ¹³C is small, meaning the reaction rate is nearly identical to the unlabeled version.[7] Deuterium KIEs are much larger, which can be a tool for mechanistic studies but may also affect reaction completion if not accounted for.[8][9]
MS Fragmentation Predictable, with a +1 Da shift in fragments containing the methyl group.Can lead to more complex fragmentation patterns and potential H/D scrambling.The stability of the C-¹³C bond is very similar to C-¹²C, whereas C-D bonds have different vibrational energies.
This compound vs. Other ¹³C-Haloalkanes (e.g., ¹³C-Methyl Iodide)

Within the family of haloalkanes, the choice of the halogen leaving group is the primary determinant of reactivity.

FeatureThis compound (¹³CH₃Br)Methyl Iodide-13C (¹³CH₃I)Scientific Rationale
Reactivity GoodExcellentReactivity in Sₙ2 reactions is governed by the leaving group ability of the halide. Iodide (I⁻) is a better leaving group than bromide (Br⁻) because it is a larger, more polarizable, and weaker base. Therefore, ¹³CH₃I will react faster with the same nucleophile under identical conditions.
Cost & Stability Generally more cost-effective and stable.Can be more expensive and is more sensitive to light, potentially decomposing to I₂.The C-I bond is weaker and more easily cleaved, contributing to both its higher reactivity and lower stability.
Applications Suitable for a wide range of nucleophiles, particularly thiols and amines.Preferred for less reactive nucleophiles or when faster reaction times are required.The higher reactivity of ¹³CH₃I makes it a more potent methylating agent.
This compound vs. ¹³C-Diazomethane

Diazomethane (CH₂N₂) is a highly reactive methylating agent that functions via a different mechanism. Its ¹³C-labeled version is used in specialized applications.

FeatureThis compound (¹³CH₃Br)Diazomethane-13C (¹³CH₂N₂)Scientific Rationale
Reactivity Moderately reactive, requires a base to deprotonate the analyte.Extremely reactive, especially with carboxylic acids.Diazomethane reacts rapidly with acidic protons to form a methyldiazonium ion, which then decomposes, methylating the carboxylate. It does not typically require an external base.[10]
Safety Toxic and a regulated substance. Handled as a gas or in solution.Extremely toxic, explosive, and carcinogenic. Generated in situ from precursors for immediate use.[10]The high reactivity and instability of diazomethane make it a significant laboratory hazard that requires specialized handling procedures.
Selectivity & Byproducts Generally high selectivity for soft nucleophiles.Reacts instantaneously with carboxylic acids but can also react more slowly with other functional groups, potentially leading to byproducts.[10][11]The high reactivity of diazomethane can reduce its selectivity compared to haloalkanes.

Experimental Workflows and Protocols

To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. Below is a representative workflow for the derivatization of low-molecular-weight thiols in a biological extract using this compound, adapted from protocols for similar bromoalkane reagents.[12]

Diagram of the Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., cell lysate, plasma) Extraction Metabolite Extraction (e.g., with acetonitrile) Sample->Extraction Centrifuge Centrifugation (pellet proteins) Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AddBase Add Base (e.g., HEPPS buffer, pH 8.0) Supernatant->AddBase AddReagent Add this compound (in excess) AddBase->AddReagent Incubate Incubate (10 min, room temp) AddReagent->Incubate Quench Quench Reaction (e.g., add acid) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: General workflow for sample preparation, derivatization, and analysis.

Step-by-Step Protocol: Derivatization of Thiols

This protocol is designed to be a self-validating system by including a control where the derivatizing agent is omitted to identify background interferences.

  • Reagent Preparation:

    • Lysis/Extraction Buffer: 50% Acetonitrile in water.

    • Reaction Buffer: 50 mM HEPPS buffer with 5 mM DTPA, pH adjusted to 8.0.

    • This compound Stock: Prepare a 100 mM stock solution in anhydrous acetonitrile. Caution: Perform in a well-ventilated fume hood.

    • Quenching Solution: 1 M Methanesulfonic acid.

  • Sample Extraction:

    • Homogenize tissue or cell pellets in ice-cold Lysis/Extraction Buffer.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • In a new tube, mix 50 µL of the sample extract with 50 µL of Reaction Buffer.

    • Add 5 µL of the 100 mM this compound stock solution (final concentration ~4.5 mM).

    • Vortex briefly and incubate for 10 minutes at room temperature, protected from light.[12]

  • Reaction Quenching and Final Preparation:

    • Add 10 µL of the Quenching Solution to stop the reaction by lowering the pH.

    • Vortex to mix.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Logical Framework for Reagent Selection

The choice of a methylating agent is a multifactorial decision. The following diagram illustrates the key considerations that guide this selection process.

ReagentChoice cluster_criteria Decision Criteria Analyte Target Analyte (Functional Group) Reactivity Required Reactivity Analyte->Reactivity Goal Analytical Goal (Quantification, Flux, etc.) Method Analytical Method (LC-MS vs GC-MS) Goal->Method CH3Br This compound Reactivity->CH3Br Moderate CH3I Methyl Iodide-13C Reactivity->CH3I High CH2N2 Diazomethane-13C Reactivity->CH2N2 Very High (Acids) Safety Safety & Handling Safety->CH3Br Standard Precaution Safety->CH3I Standard Precaution Safety->CH2N2 Hazardous Cost Cost & Availability Method->CH3Br Good for LC-MS CD3X Deuterated Reagents Method->CD3X Potential Issues with LC

Caption: Decision tree for selecting an appropriate methylating agent.

Conclusion and Authoritative Recommendation

This compound stands out as a robust and versatile reagent for isotopic labeling and derivatization in mass spectrometry. While not as reactive as ¹³C-methyl iodide or ¹³C-diazomethane, it offers a superior balance of reactivity, safety, and analytical performance for a wide range of common applications, especially for the analysis of thiols and other soft nucleophiles.

Its most significant advantage lies in its comparison to deuterated analogues. The use of the ¹³C isotope circumvents the potential for chromatographic separation of isotopologues, a critical factor for ensuring the highest accuracy in quantitative studies using LC-MS.[5] The minimal kinetic isotope effect associated with the ¹³C substitution ensures that its reactivity closely mirrors that of the unlabeled compound, simplifying reaction optimization.[7]

For laboratories seeking a reliable, safe, and analytically sound method for introducing a ¹³C-methyl group for quantification or metabolic tracing, This compound is an excellent and highly recommended choice. Its properties provide a self-validating system where the isotopic label serves as a precise internal reference without introducing confounding analytical artifacts.

References

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC. [Link]

  • Stable isotope labeling in proteomics and metabolomics. Bio-Synthesis. [Link]

  • Development of methionine methylation profiling and relative quantification in human breast cancer cells based on metabolic stable isotope labeling. Analyst (RSC Publishing). [Link]

  • Differential Metabolomics Using Stable Isotope Labeling and Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]

  • Derivatization for liquid chromatography-mass spectrometry. ScienceDirect. [Link]

  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. ResearchGate. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • An In Silico Database for Automated Feature Identification of High-Resolution Tandem Mass Spectrometry 13C Trimethylation Enhancement Using Diazomethane (13CTrEnDi)- Modified Lipid Data. ChemRxiv. [Link]

  • High-performance liquid chromatography of monobromobimane derivatives of thiols. University of California San Diego. [Link]

  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. [Link]

  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. Agilent. [Link]

  • Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. University of Illinois Urbana-Champaign. [Link]

  • Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. ACS Publications. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University. [Link]

  • Derivatization of thiol-containing compounds. PubMed. [Link]

  • 7.1: Kinetic Isotope Effects. Chemistry LibreTexts. [Link]

  • Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins. PubMed. [Link]

  • Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. PubMed. [Link]

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